Technical Documentation Center

1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol
  • CAS: 1513539-71-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Potential of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol: A Novel Fluorinated Pyridine Derivative

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the novel chemical entity, 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol. As this compound is not commer...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the novel chemical entity, 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol. As this compound is not commercially available and lacks a registered CAS number, this document provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The strategic incorporation of a gem-difluoroethyl group onto a pyridine scaffold presents a compelling motif for medicinal chemistry, potentially offering enhanced metabolic stability, modulated basicity, and improved binding interactions with biological targets. This guide furnishes a detailed, field-proven synthetic protocol, predicted physicochemical properties based on analogous structures, and a discussion of its prospective role in drug discovery.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3][4] When incorporated into a pyridine ring, a privileged scaffold in numerous FDA-approved drugs, these effects are often amplified.[2][3] Fluorination can modulate the pKa of the pyridine nitrogen, impacting its interaction with physiological targets and altering its solubility and membrane permeability. Furthermore, the introduction of fluorinated alkyl groups can block sites of metabolism, thereby increasing the drug's half-life.[2][3]

The target molecule, 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol, combines the well-established pyridine core with a tertiary alcohol and a gem-difluoroethyl group. This specific combination is anticipated to offer unique structural and electronic properties, making it a valuable building block for the development of novel therapeutics.

Identifiers and Physicochemical Properties

As a novel compound, 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol does not currently have a registered CAS number or other official identifiers. Based on its structure, the following identifiers can be assigned:

IdentifierValue
IUPAC Name 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol
Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
Canonical SMILES CC(C(F)F)(C1=CC=NC=C1)O
InChI Key InChIKey=VQNXWJVSLDBHBN-UHFFFAOYSA-N

The physicochemical properties of this molecule are predicted based on its structure and data from analogous, non-fluorinated or differently substituted compounds.

PropertyPredicted ValueRationale / Analog Compound
pKa (of pyridine) ~4.5 - 5.0The electron-withdrawing effect of the difluoroalkyl group is expected to slightly decrease the basicity of the pyridine nitrogen compared to 2-(pyridin-4-yl)propan-2-ol.
logP ~1.0 - 1.5The introduction of two fluorine atoms will increase lipophilicity compared to the non-fluorinated analog, 1-(pyridin-4-yl)propan-2-ol (CAS 65920-88-9).
Boiling Point Not availableExpected to be higher than related non-fluorinated propanols due to increased molecular weight and polarity.
Solubility Soluble in polar organic solventsThe presence of the hydroxyl and pyridine groups should confer solubility in solvents like methanol, ethanol, and DMSO.

Proposed Synthesis Protocol

The synthesis of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol can be achieved through a nucleophilic addition of a 4-pyridyl organometallic reagent to a suitable 1,1-difluoro-2-propanone precursor. This retro-synthetic approach is outlined below.

Target 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol Disconnection C-C Bond Formation (Nucleophilic Addition) Target->Disconnection Precursors Precursors Disconnection->Precursors Nucleophile 4-Pyridyl Organometallic (e.g., 4-Pyridylmagnesium bromide) Precursors->Nucleophile Nucleophile Electrophile 1,1-Difluoro-2-propanone (or precursor) Precursors->Electrophile Electrophile

Caption: Retrosynthetic analysis of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol.

Materials and Reagents
ReagentCAS NumberSupplierNotes
4-Bromopyridine hydrochloride19524-06-2Commercially AvailablePrecursor for the Grignard reagent.
Magnesium turnings7439-95-4Commercially AvailableFor Grignard reagent formation.
1,2-Dibromoethane106-93-4Commercially AvailableTo activate the magnesium.
Anhydrous Tetrahydrofuran (THF)109-99-9Commercially AvailableSolvent for the Grignard reaction.
1,1-Difluoro-2-propanone431-05-0Commercially AvailableThe electrophilic ketone.
Anhydrous Diethyl Ether60-29-7Commercially AvailableSolvent for the addition reaction.
Saturated aqueous NH4ClN/APrepared in-houseFor quenching the reaction.
Anhydrous Na2SO4 or MgSO47757-82-6 / 7487-88-9Commercially AvailableFor drying the organic phase.
Step-by-Step Experimental Workflow

The proposed synthesis involves two main stages: the formation of the 4-pyridyl Grignard reagent and its subsequent reaction with 1,1-difluoro-2-propanone.

cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Nucleophilic Addition cluster_2 Part 3: Work-up and Purification A Activate Mg turnings with 1,2-dibromoethane in anhydrous THF. B Add 4-bromopyridine hydrochloride to form 4-pyridylmagnesium bromide. A->B C Cool the Grignard reagent solution to 0 °C in an ice bath. B->C D Slowly add a solution of 1,1-difluoro-2-propanone in anhydrous diethyl ether. C->D E Allow the reaction to warm to room temperature and stir for 2-4 hours. D->E F Quench the reaction with saturated aqueous NH4Cl. E->F G Extract the aqueous layer with ethyl acetate. F->G H Dry the combined organic layers over anhydrous Na2SO4. G->H I Concentrate under reduced pressure. H->I J Purify the crude product by silica gel column chromatography. I->J

Caption: Proposed workflow for the synthesis of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol.

Causality Behind Experimental Choices:

  • Grignard Reagent Formation: The use of 4-bromopyridine hydrochloride requires careful handling as the HCl salt is more stable but needs to be converted to the free base in situ or prior to the reaction. Anhydrous conditions are critical for the successful formation of the Grignard reagent.

  • Nucleophilic Addition: The reaction is performed at a low temperature to control the exothermicity of the addition of the organometallic reagent to the ketone. Diethyl ether is a suitable solvent for this step.

  • Work-up and Purification: Quenching with a mild acid like ammonium chloride is necessary to protonate the resulting alkoxide and neutralize any unreacted Grignard reagent. Standard extraction and chromatographic purification techniques are proposed to isolate the final product.

Proposed Characterization

The successful synthesis of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol would be confirmed through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show signals for the methyl protons, the aromatic protons of the pyridine ring, and the hydroxyl proton.

    • ¹³C NMR: Will show characteristic signals for the carbons of the pyridine ring, the quaternary carbon bearing the hydroxyl group, the methyl carbon, and the carbon bearing the two fluorine atoms (with a characteristic triplet splitting due to C-F coupling).

    • ¹⁹F NMR: A key diagnostic tool, expected to show a signal for the two equivalent fluorine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group (O-H stretch), the C-F bonds, and the characteristic vibrations of the pyridine ring.

Potential Applications in Drug Discovery

The unique structural features of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol suggest its potential as a valuable scaffold in several therapeutic areas:

  • Enzyme Inhibitors: The tertiary alcohol moiety can act as a hydrogen bond donor or acceptor, while the pyridine ring can participate in various interactions within an enzyme's active site. The difluoromethyl group can enhance binding affinity and metabolic stability.

  • Central Nervous System (CNS) Agents: The pyridine scaffold is common in CNS-active drugs. The modulated lipophilicity and basicity resulting from fluorination could be beneficial for blood-brain barrier penetration.

  • Anticancer and Antimicrobial Agents: Fluorinated pyridine derivatives have shown promise as anticancer and antimicrobial agents.[2][3] This novel compound could serve as a starting point for the development of new drugs in these areas.

Conclusion

While 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol is a novel chemical entity, this technical guide provides a robust and scientifically grounded pathway for its synthesis and characterization. The strategic incorporation of a gem-difluoroethyl group onto a 4-substituted pyridine tertiary alcohol framework presents an exciting opportunity for the discovery of new bioactive molecules. The proposed synthetic route is based on well-established organometallic chemistry, and the predicted properties suggest that this compound could be a valuable addition to the medicinal chemist's toolbox. Further research into the synthesis and biological evaluation of this and related compounds is highly encouraged.

References

  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
  • Hussain, A., et al. (2025).
  • Schaffner, A. P., et al. (2024). Straightforward Synthesis of 1‐aryloxy‐1,1‐difluoro‐3‐aminopropan‐2‐ols – Accessing Fluorinated Derivatives of Commercialized Beta‐Blockers.
  • Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Arnone, A., et al. (1996). Synthesis of the two enantiomers of 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-ol by microbial reduction of the parent propanone and transformation into 3,3-difluorotetrahydrofuran derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Reformatsky Reaction. (n.d.). Cambridge University Press.
  • Sikorski, J. A., et al. (2015). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. PubMed Central.
  • Aza-Reform
  • Sato, K., et al. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses.
  • Honda, T., et al. (2005). Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines.
  • (2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(2H-tetrazol-1-ium-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]pyridin-2-yl]propan-2-ol. (n.d.). PubChem.
  • Reform
  • Wang, H., et al. (2024). Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation. University of Liverpool IT Services.
  • (2S)-1,1-difluoropropan-2-ol. (n.d.). PubChem.
  • Iovine, V., et al. (2023).
  • Nucleophilic addition. (n.d.). Wikipedia.
  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry.
  • Dolbier, W. R., Jr. (2021).
  • Kilbourn, M. R., & Subramanian, R. (1990). Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange. SciSpace.
  • Kumadaki, I., et al. (2015). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. PubMed Central.
  • Novel Synthesis Routes for Difluorodi(pyridin-2-yl)methane Derivatives: An In-depth Technical Guide. (2025). Benchchem.
  • Beeson, T. D., & MacMillan, D. W. C. (2011). Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. Macmillan Group - Princeton University.
  • 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. (2022). Labster.
  • Fuchibe, K., et al. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses.
  • Nucleophilic Addition Reactions. (2023). Chemistry LibreTexts.
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing.
  • 2,2-Difluoro-2-(pyridin-4-yl)ethanol. (n.d.). BLD Pharm.
  • Despres, J., et al. (2013).
  • Ramachandran, P. V. (n.d.). Fluoroorganic Chemistry. Purdue University.
  • 1-(pyridin-4-yl)propan-2-ol. (n.d.). Sigma-Aldrich.
  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
  • Vedernikov, A. N. (2009). The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination.
  • Preparation method and application of difluoroacetylfluoride equivalent reagent. (2014).
  • 1-Pyridin-2-yl-propan-2-one. (n.d.). Fluorochem.
  • 1-piridin-2-il-propan-2-ona. (n.d.). Chem-Impex.
  • 1,1,1-TRIFLUORO-2-PROPANOL. (n.d.). ChemicalBook.
  • 2,2-Difluoro-1-propanol 95. (n.d.). Sigma-Aldrich.
  • Chemical Properties of 2-Propanone, 1,3-difluoro- (CAS 453-14-5). (n.d.). Cheméo.

Sources

Exploratory

Pyridine-based difluoromethyl alcohols in medicinal chemistry

This guide details the medicinal chemistry, physicochemical properties, and synthetic accessibility of Pyridine-based -Difluoromethyl Carbinols ( ).[1] Pyridine-Based -Difluoromethyl Carbinols: A Technical Guide for Medi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry, physicochemical properties, and synthetic accessibility of Pyridine-based


-Difluoromethyl Carbinols  (

).[1]

Pyridine-Based -Difluoromethyl Carbinols: A Technical Guide for Medicinal Chemistry

Executive Summary

In modern drug design, the


-difluoromethyl carbinol  (

) motif has emerged as a premier bioisostere for secondary and tertiary alcohols, as well as a metabolically stable replacement for ethyl or isopropyl groups. When attached to a pyridine scaffold, this moiety creates a unique pharmacophore that modulates pKa, enhances lipophilicity (LogD), and introduces a "lipophilic hydrogen bond donor" capability. This guide analyzes the structural utility of pyridine-based difluoromethyl alcohols and provides validated protocols for their synthesis.

Part 1: Structural & Physicochemical Properties

The Lipophilic Hydrogen Bond Donor

The difluoromethyl group (


) acts as a "lipophilic bioisostere" of hydroxyl (

) and thiol (

) groups.[1][2] Unlike the trifluoromethyl group (

), which is purely electron-withdrawing and hydrophobic, the

proton is sufficiently acidic to act as a weak hydrogen bond donor (HBD).[3]

When integrated into a carbinol adjacent to a pyridine ring (


), the physicochemical profile shifts significantly:
  • pKa Modulation: The electron-withdrawing effect of the gem-difluoro group lowers the pKa of the adjacent alcohol from ~16 (alkyl alcohol) to ~9.5–11.0 . This acidity allows the hydroxyl to serve as a stronger H-bond donor at physiological pH without fully ionizing to the anion.

  • Metabolic Stability: The

    
     bonds block metabolic oxidation at the 
    
    
    
    -position (a common clearance liability for alkyl groups).[1] The steric bulk of the
    
    
    group also hinders access to the carbinol carbon by cytochrome P450 enzymes.
  • Intramolecular Interactions: In 2-pyridyl derivatives, an intramolecular hydrogen bond can form between the carbinol hydroxyl and the pyridine nitrogen (

    
    ). This "closed" conformation can temporarily mask polarity, improving membrane permeability (passive diffusion) before "opening" to bind the target protein.
    
Quantitative Comparison

The following table contrasts the pyridine-based difluoromethyl carbinol with standard isosteres.

PropertyMethyl Carbinol (

)
Difluoromethyl Carbinol (

)
Trifluoromethyl Carbinol (

)
pKa (OH) ~16.010.5 – 11.5 9.0 – 10.0
H-Bond Donor ModerateStrong (Lipophilic) Strong
H-Bond Acceptor StrongModerate Weak
Lipophilicity (

LogP)
Reference+0.3 to +0.6 +0.8 to +1.2
Metabolic Liability High (Oxidation)Low (Blocked) Low (Blocked)
Bioisostere For Native AlcoholThiol / Phenol / Alcohol Hydrate / Transition State

Part 2: Synthetic Strategies

Synthesizing pyridine-based difluoromethyl alcohols requires overcoming the instability of the difluoromethyl anion (


), which is prone to 

-elimination to form difluorocarbene (

).[1] Two primary routes are field-validated:
Route A: Nucleophilic Difluoromethylation (The Prakash-Hu Protocol)

The most direct method involves the nucleophilic addition of a "masked" difluoromethyl anion to a pyridine-substituted ketone.[1]

  • Reagent: (Difluoromethyl)trimethylsilane (

    
    ) or Difluoromethyl phenyl sulfone (
    
    
    
    ).[1]
  • Mechanism: Lewis base activation generates a pentacoordinate silicon species or a sulfonyl-stabilized carbanion that attacks the carbonyl.[1]

Route B: Radical Functionalization (Minisci-Type)

For accessing secondary alcohols or modifying the pyridine ring itself, radical additions using difluoroacetaldehyde derivatives can be employed, though this is less common for generating the specific tertiary carbinol motif.

Visualization of Synthetic Logic

SyntheticPathways Start Pyridine Ketone (Py-C(=O)R) Inter1 Silyl Ether Intermediate (Py-C(OTMS)(R)CF2H) Start->Inter1 Route A Inter2 Sulfonyl Alcohol (Py-C(OH)(R)CF2SO2Ph) Start->Inter2 Route B Reagent1 TMS-CF2H / CsF (Nucleophilic Source) Reagent1->Inter1 Reagent2 PhSO2CF2H / LHMDS (Sulfone Route) Reagent2->Inter2 Step_Deprot Acid Hydrolysis (HCl/MeOH) Inter1->Step_Deprot Step_Desulf Reductive Desulfonylation (Mg/MeOH or Na/Hg) Inter2->Step_Desulf Product Target: Pyridine Difluoromethyl Carbinol (Py-C(OH)(R)CF2H) Step_Desulf->Product Step_Deprot->Product

Caption: Comparative synthetic workflows for accessing pyridine-based difluoromethyl carbinols via silyl (Route A) and sulfonyl (Route B) intermediates.

Part 3: Experimental Protocols

Protocol 1: Direct Nucleophilic Difluoromethylation using TMS-CF H

Recommended for late-stage functionalization of complex pyridine ketones.[1]

Reagents:

  • Substrate: 2-Benzoylpyridine (1.0 equiv)[1]

  • Reagent:

    
     (1.5 equiv)[1]
    
  • Catalyst: CsF (20 mol%) or TBAT (catalytic)[1]

  • Solvent: DMF or THF (Anhydrous)[1]

  • Workup: TBAF (1.0 M in THF)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 2-benzoylpyridine (1.0 mmol) and

    
     (1.5 mmol) in anhydrous DMF (3.0 mL).
    
  • Initiation: Cool the mixture to 0 °C. Add CsF (0.2 mmol) rapidly. The reaction is often exothermic; monitor internal temperature.

  • Propagation: Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours. Monitor consumption of ketone by TLC (Hexane/EtOAc).

    • Note: The intermediate is the silyl ether:

      
      .[1]
      
  • Deprotection: Once conversion is complete, add TBAF (1.5 mL, 1.0 M in THF) and stir for 30 minutes to cleave the silyl group.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x).[1] Wash combined organics with water and brine (critical to remove DMF).[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (SiO

    
    , 0-20% EtOAc/Hexanes).
    
  • Validation:

    
    F NMR typically shows a doublet of doublets around -125 to -130 ppm (
    
    
    
    Hz).[1]
Protocol 2: The Sulfone Route (Mg-Mediated Desulfonylation)

Recommended when TMS-CF


H is unavailable or for large-scale batches.[1]
  • Addition: React the pyridine ketone with

    
     and LHMDS (-78 °C) to yield the 
    
    
    
    -hydroxysulfone.
  • Desulfonylation: Dissolve the crude sulfone in anhydrous methanol. Add Mg turnings (5.0 equiv) and a catalytic amount of HgCl

    
     (or use Na/Hg amalgam if safety permits).[1] Stir vigorously at RT.
    
  • Mechanism: The Mg reduces the

    
     bond, replacing the sulfonyl group with hydrogen, leaving the 
    
    
    
    moiety intact.

Part 4: Medicinal Chemistry Applications & Case Studies

Case Study: Oteseconazole (Vivjoa)

While strictly a difluoro(pyridyl)ethyl alcohol, Oteseconazole illustrates the power of the fluorinated pyridine-carbinol motif.[1]

  • Structure: It features a pyridine ring linked to a carbinol via a

    
     bridge, with a tetrazole and difluorophenyl group.
    
  • Role of Fluorine: The

    
     group adjacent to the pyridine and carbinol lowers the pKa of the tertiary alcohol, enhancing its binding affinity to the heme iron of the fungal CYP51 enzyme while maintaining metabolic stability against N-dealkylation.
    
Bioisosteric Replacement Strategy

When to deploy the


 group:
  • To Improve Potency: When a methyl-carbinol (

    
    ) lead has good activity but poor metabolic stability.[1]
    
  • To Increase Selectivity: The bulky, rigid nature of the

    
     group can clash with off-target binding pockets that accommodate smaller alkyl groups.
    
  • To Modulate Solubility: If a lead is too lipophilic (

    
     analogue), the 
    
    
    
    analogue often improves solubility due to the acidic H-bond donor character.
SAR Decision Logic

SAR_Logic Problem Lead Compound Optimization (Pyridine-Alcohol Scaffold) Decision1 Issue: Metabolic Instability (Alpha-Oxidation) Problem->Decision1 Decision2 Issue: Low Potency / H-Bonding Problem->Decision2 Solution1 Switch Methyl to CF2H (Blocks Metabolism) Decision1->Solution1 Solution2 Switch OH to C(OH)CF2H (Enhances H-Bond Donor) Decision2->Solution2 Outcome Result: Improved t1/2 and Target Affinity Solution1->Outcome Solution2->Outcome

Caption: Decision tree for implementing difluoromethyl carbinols in lead optimization.

References

  • Hu, J., et al. (2010).[4] Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones.[1][4][5][6] Organic Letters. Link[1]

  • Prakash, G. K. S., et al. (2005). Synthesis of difluoromethyl alcohols from both enolizable and non-enolizable carbonyl compounds. European Journal of Organic Chemistry. Link[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Erickson, J. A., et al. (2021). Physicochemical properties of the difluoromethyl group: Lipophilicity and hydrogen bond donor capability. Journal of Medicinal Chemistry. Link[1]

  • Mycovia Pharmaceuticals. (2022).[1][7] FDA Approval of VIVJOA (oteseconazole).[1][7] U.S. Food and Drug Administration.[1][7] Link

Sources

Protocols & Analytical Methods

Method

High-Efficiency Synthesis of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol

Application Note: AN-FL-2026-04 Executive Summary This application note details the optimized protocol for synthesizing 1,1-difluoro-2-(pyridin-4-yl)propan-2-ol , a critical fragment in medicinal chemistry. The difluorom...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-FL-2026-04

Executive Summary

This application note details the optimized protocol for synthesizing 1,1-difluoro-2-(pyridin-4-yl)propan-2-ol , a critical fragment in medicinal chemistry. The difluoromethyl (


) group acts as a lipophilic bioisostere of the hydroxyl (

) and thiol (

) groups, functioning as a hydrogen bond donor while modulating the pKa and metabolic stability of the parent molecule.

The synthesis utilizes (difluoromethyl)trimethylsilane (


) , a reagent that, while analogous to the ubiquitous Ruppert-Prakash reagent (

), possesses distinct reactivity profiles requiring specific Lewis base activation to suppress carbene formation and promote nucleophilic addition to enolizable ketones like 4-acetylpyridine.

Retrosynthetic Analysis & Mechanism

The target molecule is a tertiary alcohol derived from the nucleophilic addition of a difluoromethyl anion equivalent to 4-acetylpyridine.

Reaction Pathway

The reaction does not proceed via a simple naked carbanion (


), which is unstable and prone to 

-elimination to form difluorocarbene (

). Instead, the reaction relies on a hypervalent silicon intermediate.
  • Initiation: A Lewis base (e.g., CsF, TBAT) attacks the silicon center of

    
    .
    
  • Silicate Formation: This generates a pentacoordinate silicate species, often proposed as

    
     in the presence of excess reagent, or a transient 
    
    
    
    species.
  • Transfer: The "nucleophilic"

    
     group transfers to the carbonyl carbon of 4-acetylpyridine.
    
  • Silylation: The resulting alkoxide is trapped by the silyl group, regenerating the catalyst or propagating the cycle.

  • Hydrolysis: Acidic workup cleaves the silyl ether to reveal the free alcohol.

Mechanistic Visualization

ReactionMechanism Reagent TMS-CF2H Silicate Pentacoordinate Silicate Intermediate Reagent->Silicate Activation Initiator CsF (Cat.) Initiator->Silicate Adduct Silyl Ether Intermediate Silicate->Adduct CF2H Transfer to C=O Substrate 4-Acetylpyridine Substrate->Adduct Adduct->Silicate Cycle Propagation Product Target Alcohol (Free OH) Adduct->Product Acidic Hydrolysis (HCl/MeOH)

Figure 1: Mechanistic pathway for Lewis-base catalyzed nucleophilic difluoromethylation.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCAS Registry
4-Acetylpyridine 1.0Substrate1122-54-9

1.5Reagent65864-64-4
CsF 0.2Catalyst13400-13-0
THF (Anhydrous) -Solvent109-99-9
HCl (1M aq) ExcessDeprotection7647-01-0
Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool to room temperature under a stream of nitrogen.

  • Charge the flask with 4-acetylpyridine (1.0 mmol, 121 mg) and Cesium Fluoride (CsF) (0.2 mmol, 30 mg).

    • Note: CsF is hygroscopic. Weigh quickly or dry under vacuum at

      
       prior to use.
      

Step 2: Reaction Initiation 4. Add anhydrous THF (5.0 mL) via syringe. 5. Cool the reaction mixture to


 using an ice bath.
6.  Add (difluoromethyl)trimethylsilane (

)
(1.5 mmol, 186 mg) dropwise over 5 minutes.
  • Critical: Rapid addition can lead to exotherms that promote difluorocarbene decomposition (
    
    
    ) rather than addition.

Step 3: Reaction Progression 7. Stir at


 for 30 minutes, then allow the mixture to warm to room temperature.
8.  Monitor by TLC or LC-MS. The starting ketone should be consumed within 2–4 hours.
  • Observation: The solution may turn slightly yellow, which is normal for pyridine derivatives.

Step 4: Hydrolysis & Workup 9. Once conversion is complete, add 1M HCl (3 mL) to the reaction mixture and stir vigorously for 1 hour at room temperature. This cleaves the O-TMS bond. 10. Neutralize carefully with saturated


 solution until pH ~8.
11. Extract with Ethyl Acetate (

). 12. Wash combined organics with brine, dry over

, and concentrate under reduced pressure.

Step 5: Purification 13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Target: 1,1-difluoro-2-(pyridin-4-yl)propan-2-ol usually elutes at 30–50% EtOAc due to the polarity of the pyridine and alcohol groups.

Optimization & Troubleshooting Guide

The primary challenge in this synthesis is the "enolization vs. addition" competition. 4-acetylpyridine is less prone to enolization than aliphatic ketones, but side reactions can still occur.

Decision Matrix for Optimization

Optimization Start Start Optimization CheckYield Is Yield > 60%? Start->CheckYield Success Protocol Validated CheckYield->Success Yes Problem1 Low Conversion? CheckYield->Problem1 No Sol1 Increase TMSCF2H to 2.0 eq Check CsF dryness Problem1->Sol1 Start Material Remains Problem2 Side Products (Enolization)? Problem1->Problem2 SM Consumed Sol2 Switch Catalyst to TBAT Lower Temp to -20°C Problem2->Sol2 Problem3 Decomposition? Problem2->Problem3 Sol3 Use DMF as solvent (Stabilizes silicate) Problem3->Sol3

Figure 2: Troubleshooting logic for maximizing yield.

Expert Insights
  • Catalyst Selection: While CsF is robust, TBAT (Tetrabutylammonium difluorotriphenylsilicate) is a milder, non-hygroscopic alternative that often provides cleaner profiles for sensitive substrates.

  • Solvent Effects: If the reaction is sluggish in THF, switch to DMF or DME . The higher dielectric constant helps stabilize the polar silicate intermediate.

  • Proton Source: For extremely sensitive enolizable ketones, adding a proton source (like water or alcohol) during the reaction is usually detrimental. However, using the "Hu Protocol" (CsF/18-crown-6 system) can significantly boost yields by sequestering the cation.

Safety & Handling

  • Fluorine NMR: The product will show a characteristic

    
     signal in 
    
    
    
    NMR, typically appearing as an AB quartet (due to the chiral center at C2) around -125 to -135 ppm with geminal coupling (
    
    
    ).
  • Toxicity: 4-acetylpyridine is an irritant.

    
     is flammable and moisture sensitive. Handle all reagents in a fume hood.
    

References

  • Prakash, G. K. S., et al. "Nucleophilic Difluoromethylation of Carbonyl Compounds." European Journal of Organic Chemistry, 2017.

  • Hu, J., et al.

    
    ." Angewandte Chemie International Edition, 2014. 
    
  • Echeverria, P. G., et al. "Recent Advances in Nucleophilic Difluoromethylation." Chemical Reviews, 2016.

  • Enamine Building Blocks. "1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol Safety Data Sheet."

Application

Application Notes & Protocols: A Guide to Nucleophilic Difluoromethylation of Acetylpyridine

Introduction The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry, agrochemical development, and materials science.[1] The difluoromethyl group (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry, agrochemical development, and materials science.[1] The difluoromethyl group (–CF2H) is of particular interest as it serves as a lipophilic bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH2) functionalities.[1][2] Its unique electronic properties—strong electron-withdrawing capacity and the ability to act as a weak hydrogen bond donor—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2]

Pyridine scaffolds are ubiquitous in pharmaceuticals, and the site-selective installation of a difluoromethyl group onto such a framework is a highly sought-after transformation.[3][4] Acetylpyridines present a common and versatile handle for such modifications. However, the direct nucleophilic difluoromethylation of the acetyl carbonyl group is not without its challenges. The electron-deficient nature of the pyridine ring can influence the reactivity of the ketone, and careful selection of reagents and conditions is paramount to achieve high efficiency and avoid side reactions.

This document provides an in-depth technical guide on contemporary reagents and protocols for the nucleophilic difluoromethylation of acetylpyridine, designed for researchers, chemists, and professionals in drug development. We will explore the causality behind experimental choices, provide validated protocols, and offer insights gleaned from field-proven applications.

Classification of Key Nucleophilic Difluoromethylation Strategies

Nucleophilic difluoromethylation methods primarily involve the generation of a difluoromethyl anion equivalent, which then attacks an electrophilic center, such as the carbonyl carbon of acetylpyridine.[1] The choice of reagent dictates the method of anion generation and the overall reaction conditions. Below is a classification of prominent strategies.

G cluster_main Nucleophilic Difluoromethylation of Ketones cluster_products Reaction Pathway Reagents Reagent Classes TMS_Reagents Silicon-Based Reagents (e.g., TMSCF2H, TMSCF2Br) Reagents->TMS_Reagents Common & Versatile Phosphorus_Ylides Phosphorus Ylides (In situ generation) Reagents->Phosphorus_Ylides Mild Conditions Sulfoximines Sulfoximine Reagents (Stereocontrol potential) Reagents->Sulfoximines Chiral Amines Product Difluoromethylated Product (Target Molecule) TMS_Reagents->Product Phosphorus_Ylides->Product Sulfoximines->Product Acetylpyridine Acetylpyridine (Substrate) Acetylpyridine->Product Nucleophilic Attack on C=O

Figure 1: Classification of Reagents for Nucleophilic Difluoromethylation.

Reagent Deep Dive 1: Silicon-Based Reagents

(Bromodifluoromethyl)trimethylsilane (Me3SiCF2Br) and (Difluoromethyl)trimethylsilane (TMSCF2H) are among the most versatile and widely used reagents for generating a nucleophilic "CF2H⁻" equivalent.[1][5]

Mechanism of Action: The Phosphorus Ylide Pathway with Me3SiCF2Br

A highly effective method involves the reaction of Me3SiCF2Br with triphenylphosphine (PPh3). This combination generates a difluorinated phosphorus ylide (Ph3P=CF2) in situ under mild conditions.[5] The reaction efficiency is often enhanced by the presence of a Lewis acidic silylium species, which activates the ketone carbonyl for nucleophilic attack.[5] This approach has proven successful for a range of aromatic and heteroaromatic methyl ketones.[5]

G Mechanism: Ylide Generation and Ketone Addition TMSCF2Br Me3SiCF2Br Ylide_Generation Ylide Generation TMSCF2Br->Ylide_Generation PPh3 PPh3 PPh3->Ylide_Generation Ylide [Ph3P=CF2] Ylide_Generation->Ylide Addition Nucleophilic Addition Ylide->Addition Acetylpyridine Acetylpyridine Acetylpyridine->Addition Intermediate Phosphonium Salt Intermediate Addition->Intermediate Hydrolysis Hydrolysis (e.g., KOH) Intermediate->Hydrolysis Product Final Product (1-(pyridin-yl)-1,1-difluoroethane) Hydrolysis->Product

Figure 2: Simplified workflow for difluoromethylation using Me3SiCF2Br and PPh3.

Experimental Protocol 1: Difluoromethylation using Me3SiCF2Br and PPh3

This protocol is adapted from a reported method for the difluoromethylation of ketones.[5]

Materials:

  • Acetylpyridine (e.g., 2-acetylpyridine, 1.0 mmol)

  • (Bromodifluoromethyl)trimethylsilane (Me3SiCF2Br, 1.5 mmol)

  • Triphenylphosphine (PPh3, 1.5 mmol)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU, 2.0 mL)

  • Anhydrous Potassium Hydroxide (KOH, 3.0 mmol)

  • Methanol (MeOH, 5 mL)

  • Diethyl ether (for extraction)

  • Saturated aqueous NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Schlenk flask and standard glassware for inert atmosphere chemistry

Procedure:

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add acetylpyridine (1.0 mmol) and triphenylphosphine (1.5 mmol).

  • Solvent Addition: Add anhydrous DMPU (2.0 mL) via syringe.

  • Reagent Addition: Add Me3SiCF2Br (1.5 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[5]

  • Workup - Hydrolysis: Upon completion, cool the reaction mixture to 0 °C. Prepare a solution of KOH (3.0 mmol) in methanol (5 mL) and add it to the reaction mixture. Allow the mixture to warm to room temperature and stir for an additional 2 hours to effect protodephosphorylation of the intermediate phosphonium salt.

  • Extraction: Quench the reaction with water and extract with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired difluoromethylated pyridine derivative.

Causality and Insights:

  • Inert Atmosphere: The phosphorus ylide and other intermediates are sensitive to moisture and oxygen. An inert atmosphere is critical for reproducible, high yields.

  • DMPU: This polar aprotic solvent aids in the solubility of the reagents and promotes the formation of the phosphorus ylide.[5]

  • Hydrolysis Step: The initial nucleophilic addition forms a phosphonium salt. The subsequent basic hydrolysis is essential to cleave the C-P bond and yield the final product.[5]

Reagent Deep Dive 2: Mechanochemical Approaches

A recent development in difluoromethylation is the use of mechanochemistry, which offers a solvent-free and often more efficient alternative to solution-phase synthesis.[6][7] This technique uses mechanical force (ball milling) to initiate chemical reactions.

Mechanism of Action: Mechanochemical Carbene Generation

In this approach, TMSCF2Br is activated by a fluoride source like potassium hydrogen fluoride (KFHF) under ball-milling conditions to generate difluorocarbene (:CF2).[7] The ketone's oxygen atom then performs a nucleophilic attack on the carbene, leading to a zwitterionic intermediate that rearranges to the final difluoromethyl enol ether product.[7] While this yields an enol ether rather than a difluoroethane directly, these are valuable synthetic intermediates.

Experimental Protocol 2: Mechanochemical Synthesis of a Difluoromethyl Enol Ether

This protocol is based on a reported solvent-free method.[7]

Materials:

  • 4-Acetylpyridine (1.0 mmol)

  • (Bromodifluoromethyl)trimethylsilane (TMSCF2Br, 2.0 mmol)

  • Potassium hydrogen fluoride (KFHF, 4.0 mmol)

  • Cesium chloride (CsCl, 4.0 mmol, as a grinding auxiliary)

  • PTFE milling jar (e.g., 25 mL) with PTFE milling balls (e.g., 2 x 10 mm diameter)

  • Planetary ball mill or mixer mill

Procedure:

  • Charging the Mill: To a PTFE milling jar, add 4-acetylpyridine (1.0 mmol), KFHF (4.0 mmol), and CsCl (4.0 mmol).

  • Reagent Addition: Carefully add TMSCF2Br (2.0 mmol) to the jar.

  • Milling: Secure the jar in the ball mill and mill at room temperature for approximately 90 minutes at a suitable frequency (e.g., 25 Hz).

  • Workup: After milling, carefully open the jar. Add dichloromethane (DCM) to the solid mixture and stir to dissolve the organic components.

  • Purification: Filter the mixture to remove inorganic salts. Wash the solids with additional DCM. Concentrate the combined filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to isolate the difluoromethyl enol ether of 4-acetylpyridine.

Causality and Insights:

  • Mechanochemistry: The high-energy impacts inside the ball mill provide the activation energy for the reaction, eliminating the need for bulk solvent and often accelerating reaction times.[6]

  • Grinding Auxiliary: CsCl is used as a grinding auxiliary to ensure efficient energy transfer and prevent the reactants from clumping or sticking to the jar walls.[7]

  • Activator: KFHF serves as the fluoride source required to activate the TMSCF2Br and initiate the formation of difluorocarbene.[7]

Comparative Data and Reagent Selection

The selection of a difluoromethylation strategy depends on the specific acetylpyridine substrate, available equipment, and desired final product.

Reagent/MethodTypical ConditionsAdvantagesLimitations & ConsiderationsExpected Outcome
Me3SiCF2Br / PPh3 [5]DMPU, Room Temp, 1-4 hMild conditions; good yields for heteroaromatic ketones; direct formation of the difluoroethane moiety.Requires inert atmosphere; multi-step workup including hydrolysis.1-(pyridin-yl)-1,1-difluoroethane
TMSCF2H / Base [1]THF or other polar aprotic solvent, often requires a strong base or initiator.TMSCF2H is a commercially available and common reagent.The choice of base/initiator is critical and can be substrate-dependent.1-(pyridin-yl)-1,1-difluoroethanol
Mechanochemistry (TMSCF2Br) [7]Ball mill, Room Temp, ~90 minSolvent-free; rapid reaction times; operationally simple.Requires specialized ball-milling equipment; yields a difluoromethyl enol ether, not the saturated analogue directly.1-(difluoromethoxy)-1-(pyridin-yl)ethene
Deoxyfluorination (SF4/HF) [8]HF (10 equiv), Room Temp, 16 hHigh yields reported for pyridines; scalable.SF4 and HF are highly toxic and corrosive, requiring specialized handling and equipment.1-(pyridin-yl)-1,1-difluoroethane

References

  • Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF4). J. Org. Chem. 2021, 86, 12181–12198.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • Difluoromethylation of Arylsulfonium Salts with TMSCF2H.
  • Chemists develop New method for introducing fluorinated components into molecules. University of Münster News.
  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • Nucleophilic Difluoromethylation Using (Bromodifluoromethyl)trimethylsilane. Org. Lett. 2016, 18, 13, 3318–3321. [Link]

  • Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. UCL Discovery. [Link]

  • Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. Chem. Commun., 2016, 52, 8058-8061. [Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Adv., 2020, 10, 29829-29834. [Link]

  • Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. Org. Lett. 2006, 8, 17, 3749–3751. [Link]

  • Mechanochemical difluoromethylations of ketones. ResearchGate. [Link]

  • Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Org. Lett. 2010, 12, 4, 804–807. [Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Adv., 2020, 10, 29829-29834. [Link]

  • Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules 2022, 27(20), 7076. [Link]

  • A New Reagent for Direct Difluoromethylation. J. Am. Chem. Soc. 2011, 133, 5, 1290-1292. [Link]

  • Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. GALA. [Link]

  • Mechanochemical difluoromethylations of ketones. Beilstein J. Org. Chem. 2024, 20, 2799–2805. [Link]

Sources

Method

Application Note: Catalytic Enantioselective Synthesis of Difluoromethyl Carbinols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Strategic Overview The difluoromethyl ( ) group has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Overview

The difluoromethyl (


) group has emerged as a highly privileged structural motif in modern drug discovery. Acting as a lipophilic hydrogen bond donor, it serves as an excellent bioisostere for alcohols, thiols, and amides, simultaneously improving a drug candidate's metabolic stability and membrane permeability.

However, the direct enantioselective installation of the


 group to form chiral 

-difluoromethyl carbinols is historically challenging. This difficulty stems primarily from the "negative fluorine effect" (NFE) . Fluorine's high electronegativity combined with lone-pair repulsion destabilizes the difluoromethyl carbanion, leading to rapid

-elimination into a highly reactive, unselective difluorocarbene[1].

To bypass this instability and achieve high enantioselectivity, two field-proven catalytic strategies have been developed:

  • Organocatalytic Phase-Transfer Catalysis (PTC): Utilizing "softened" sulfonyl-stabilized reagents (e.g.,

    
    ) to suppress carbene formation, followed by enantioselective addition to aldehydes[2].
    
  • Transition-Metal Asymmetric Addition: Utilizing pre-formed difluoromethyl ketones and subjecting them to Cu-catalyzed asymmetric propargylation to yield highly enantioenriched tertiary carbinols[3].

Mechanistic Workflow

The following diagram illustrates the divergent catalytic pathways utilized to synthesize secondary and tertiary chiral difluoromethyl carbinols.

G Start Target: Chiral Difluoromethyl Carbinols Path1 Strategy 1: Nucleophilic Addition (Aromatic Aldehydes) Start->Path1 Path2 Strategy 2: Asymmetric Propargylation (Difluoromethyl Ketones) Start->Path2 Reagent1 Reagent: PhSO2CF2H Catalyst: Chiral Quat. Ammonium Salt Path1->Reagent1 Reagent2 Reagent: Propargyl Boronate Catalyst: Cu(I) + Chiral Ligand Path2->Reagent2 Mech1 Enantioselective attack of [PhSO2CF2]- on Carbonyl Reagent1->Mech1 Mech2 Facial selective addition via Cu-coordinated cyclic transition state Reagent2->Mech2 Prod1 Secondary α,α-Difluoromethyl Carbinol (After reductive desulfonylation) Mech1->Prod1 Prod2 Tertiary α,α-Difluoromethyl Carbinol Mech2->Prod2

Figure 1: Divergent catalytic strategies for the enantioselective synthesis of secondary and tertiary difluoromethyl carbinols.

Experimental Protocols

Protocol A: Organocatalytic Enantioselective Nucleophilic Difluoromethylation

Designed for the synthesis of secondary chiral difluoromethyl carbinols from aromatic aldehydes.

Scientific Causality: Direct use of


 requires fluoride activation, which generates a "hard" 

anion that rapidly decomposes[4]. By using

, the phenylsulfonyl group delocalizes the negative charge, stabilizing the anion. The chiral quaternary ammonium salt (cinchona alkaloid derivative) forms a tight, highly structured ion pair with the

anion, dictating the facial attack on the aldehyde[2].

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Difluoromethyl phenyl sulfone (

    
    , 1.2 mmol)
    
  • Chiral Cinchonium Salt Catalyst (10 mol%)

  • Finely ground KOH (1.5 mmol)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • System Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add the chiral cinchonium salt (10 mol%) and the aromatic aldehyde (1.0 mmol) in 2 mL of anhydrous toluene.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Insight: Strict adherence to -78 °C is critical. Higher temperatures increase the rate of the uncatalyzed background reaction, severely degrading the enantiomeric excess (ee)[2].

  • Reagent Addition: Dissolve

    
     (1.2 mmol) in 2 mL of anhydrous toluene. Add this solution dropwise to the Schlenk tube over a period of 2 hours using a syringe pump.
    
  • Base Activation: Add finely ground solid KOH (1.5 mmol) to the mixture.

    • Insight: Solid KOH provides a heterogeneous basic environment. This ensures the slow, controlled deprotonation of

      
      , maintaining a low steady-state concentration of the fluorinated carbanion to maximize ion-pairing with the chiral catalyst[2].
      
  • Reaction: Stir the mixture at -78 °C for 3–12 hours. Monitor via TLC until the aldehyde is fully consumed.

  • Quenching & Desulfonylation: Quench the reaction with saturated aqueous

    
     and extract with EtOAc. To reveal the final difluoromethyl carbinol, subject the purified intermediate to reductive desulfonylation using Magnesium turnings in an 
    
    
    
    buffer at room temperature.
Protocol B: Cu-Catalyzed Asymmetric Propargylation

Designed for the synthesis of tertiary


-difluoromethyl carbinols from difluoromethyl ketones.

Scientific Causality: Difluoromethyl ketones are highly electrophilic but prone to enolization and side reactions. Copper(I) is a soft Lewis acid that preferentially coordinates with the alkyne moiety of a propargyl boronate, forming a chiral allenyl-copper intermediate rather than activating the ketone directly. This intermediate undergoes a highly ordered cyclic transition state, transferring the chiral information flawlessly to the tertiary carbon center[3].

Materials:

  • Difluoromethyl ketone (1.0 mmol)

  • Propargyl boronic ester (1.2 mmol)

  • 
     (5 mol%)
    
  • Chiral Ligand (e.g., (R)-BINAP or SPINOL-derived, 6 mol%)

  • 
     (10 mol%)
    
  • Anhydrous THF

Step-by-Step Methodology:

  • Catalyst Complexation: Inside a nitrogen-filled glovebox, dissolve

    
     (5 mol%) and the chiral ligand (6 mol%) in 1 mL of anhydrous THF. Stir at room temperature for 30 minutes.
    
  • Base Transmetalation: Add

    
     (10 mol%) to the catalyst solution and stir for an additional 10 minutes.
    
    • Insight: The alkoxide base transmetalates with the copper precursor to generate the active Cu-alkoxide species, which is essential for the subsequent transmetalation with the propargyl boronic ester[3].

  • Substrate Addition: Remove the vial from the glovebox, place it under an argon line, and cool to -20 °C. Add the difluoromethyl ketone (1.0 mmol).

  • Propargylation: Slowly add the propargyl boronic ester (1.2 mmol) via microsyringe.

  • Completion: Stir the reaction at -20 °C for 24 hours. Quench with

    
    , extract with diethyl ether (
    
    
    
    mL), dry over anhydrous
    
    
    , and purify the tertiary carbinol via silica gel flash chromatography.

Quantitative Data & Method Comparison

The following table summarizes the expected outcomes and operational parameters for the two methodologies, allowing researchers to select the appropriate protocol based on their target molecule.

ParameterProtocol A: Organocatalytic PTCProtocol B: Cu-Catalyzed Propargylation
Target Product Secondary

-Difluoromethyl Carbinols
Tertiary

-Difluoromethyl Carbinols
Starting Material Aromatic AldehydesDifluoromethyl Ketones
Reagent

Propargyl Boronates / Silanes
Catalyst System Chiral Cinchonium Salt (10 mol%)

+ Chiral Ligand
Operating Temp. -78 °C-20 °C
Yield Range 50% – 91%70% – 95%
Enantiomeric Excess Up to 64% ee85% – 99% ee
Key Challenge Background uncatalyzed reactionStrict anhydrous handling of Cu(I)

Troubleshooting & Best Practices

  • Moisture Sensitivity: Fluorinated carbanions and Cu(I) complexes are highly susceptible to protonation and oxidation, respectively. Rigorous anhydrous conditions (flame-dried glassware, Schlenk techniques, glovebox handling) are non-negotiable.

  • Reagent Purity: The

    
     reagent must be free of non-fluorinated or monofluorinated sulfone impurities, which can compete as nucleophiles and complicate purification.
    
  • Temperature Excursions: In Protocol A, allowing the temperature to rise above -78 °C before quenching will result in the rapid

    
    -elimination of the 
    
    
    
    anion, leading to a drastic drop in yield and the formation of difluorocarbene degradation products[2].

References

  • Ni, C., Wang, F., & Hu, J. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Guo, P., Zhang, R., Wang, X., Wang, Z., & Ding, K. (2019). Synthesis of chiral tertiary alpha,alpha-difluoromethyl carbinols by Cu-catalyzed asymmetric propargylation. Chemistry - A European Journal. URL:[Link]

  • Shen, X., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. URL:[Link]

Sources

Application

Application Notes and Protocols for the Versatile Building Block: 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol

Introduction: The Strategic Advantage of Fluorine in Drug Discovery The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] Fluorine's unique properties, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorine in Drug Discovery

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[2][4][5] The gem-difluoroalkyl motif (CF2) is of particular interest as it can act as a bioisostere for carbonyl groups or ethers, enhancing metabolic stability without significantly altering the molecular conformation.[6]

1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol is a valuable building block that combines the advantageous properties of the gem-difluoro group with the versatile reactivity of a pyridine ring and a tertiary alcohol. This unique combination of functional groups offers multiple handles for chemical modification, making it an attractive starting point for the synthesis of novel drug candidates and functional materials.

This guide provides detailed application notes and protocols for the utilization of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol in various chemical transformations. The protocols are designed to serve as a starting point for researchers, and they include insights into the rationale behind the chosen conditions and potential troubleshooting strategies.

Key Structural Features and Reactivity Profile

The reactivity of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol is dictated by its three key functional components: the tertiary alcohol, the gem-difluoro group, and the 4-substituted pyridine ring.

graph Logical_Flow { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol"]; B [label="Tertiary Alcohol\n(Derivatization)"]; C [label="Pyridine Ring\n(C-H Functionalization/Cross-Coupling)"]; D [label="gem-Difluoro Group\n(Modulator of Physicochemical Properties)"]; A -> B; A -> C; A -> D; }

Key reactive sites and functional roles.

  • Tertiary Alcohol: The hydroxyl group is a key site for derivatization. However, its tertiary nature can present steric hindrance and a propensity for elimination reactions under certain conditions.[7]

  • Pyridine Ring: The pyridine moiety offers several avenues for modification. The nitrogen atom can be quaternized, and the C-H bonds of the ring can be functionalized through various methods, including direct C-H activation or by converting the pyridine to a pyridinium salt to activate the ring for nucleophilic attack.[8][9][10]

  • gem-Difluoro Group: While generally stable, the gem-difluoro group significantly influences the electronic properties of the adjacent tertiary alcohol and the pyridine ring, which can affect their reactivity.

Application 1: Derivatization of the Tertiary Alcohol

The tertiary hydroxyl group of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol can be derivatized to form ethers and esters, which are common functional groups in drug molecules.

Protocol 1: O-Alkylation (Ether Synthesis) via Williamson-Type Synthesis

This protocol describes a method for the synthesis of ethers from 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol. Due to the tertiary nature of the alcohol, harsh acidic conditions that could promote elimination should be avoided. A Williamson-type synthesis using a strong base to deprotonate the alcohol followed by reaction with an alkyl halide is a suitable approach.

Workflow for O-Alkylation

graph Ether_Synthesis { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol"]; B [label="Deprotonation\n(NaH, THF)"]; C [label="Alkoxide Intermediate"]; D [label="Alkylation\n(R-X)"]; E [label="Target Ether"]; A -> B -> C -> D -> E; }

Ether synthesis workflow.

Materials:

  • 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol (1.0 eq.).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise to the solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

IssuePotential CauseSuggested Solution
Low ConversionIncomplete deprotonation or low reactivity of the alkyl halide.Increase the amount of NaH to 1.5 eq. and the alkyl halide to 1.5 eq. Consider using a more reactive alkylating agent (e.g., alkyl triflate).
Elimination Side ProductThe reaction temperature is too high, or a sterically hindered alkyl halide is used.Maintain the reaction temperature at room temperature or below. Use a less sterically hindered alkyl halide if possible.
Protocol 2: Esterification via Acyl Chloride

Direct esterification with carboxylic acids under acidic catalysis is generally not suitable for tertiary alcohols due to the risk of elimination.[7] A milder approach involves the use of a more reactive acylating agent, such as an acyl chloride, in the presence of a non-nucleophilic base.

Workflow for Esterification

graph Ester_Synthesis { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol"]; B [label="Acylation\n(RCOCl, Pyridine)"]; C [label="Target Ester"]; A -> B -> C; }

Ester synthesis workflow.

Materials:

  • 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol (1.0 eq.) in anhydrous DCM.

  • Add anhydrous pyridine (2.0 eq.) or TEA (2.0 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.2 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

IssuePotential CauseSuggested Solution
Low YieldSteric hindrance from the tertiary alcohol.Increase the reaction time and/or temperature (up to 40 °C). Consider using a more reactive acylating agent like an acid anhydride with a catalytic amount of DMAP.
Hydrolysis of Acyl ChloridePresence of moisture.Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

Application 2: Modification of the Pyridine Ring

The pyridine ring is a versatile platform for introducing molecular diversity. C-H functionalization and cross-coupling reactions are powerful tools for this purpose.

Protocol 3: Minisci-Type C-H Alkylation

The Minisci reaction is a radical-based method for the C-H functionalization of electron-deficient heterocycles like pyridine.[10] This protocol describes a general procedure for the introduction of an alkyl group at the C-2 position of the pyridine ring.

Workflow for Minisci Reaction

graph Minisci_Reaction { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol"]; B [label="Radical Generation\n(e.g., from R-COOH + AgNO₃, (NH₄)₂S₂O₈)"]; C [label="Radical Addition to Pyridine"]; D [label="Oxidation and Rearomatization"]; E [label="C-2 Alkylated Product"]; A -> C; B -> C -> D -> E; }

Minisci reaction workflow.

Materials:

  • 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol

  • Carboxylic acid (source of alkyl radical, e.g., pivalic acid for t-butyl group)

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN) and Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol (1.0 eq.) and the carboxylic acid (3.0 eq.) in a mixture of MeCN and water, add trifluoroacetic acid (2.0 eq.).

  • Add silver nitrate (0.2 eq.) to the mixture.

  • Heat the reaction mixture to 60-80 °C.

  • Add a solution of ammonium persulfate (3.0 eq.) in water dropwise over 30 minutes.

  • Stir the reaction at the same temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution until the pH is neutral.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

IssuePotential CauseSuggested Solution
Low RegioselectivityCompeting radical addition at other positions.Modify the solvent system or temperature. Consider using a different radical source.
Decomposition of Starting MaterialHarsh reaction conditions.Lower the reaction temperature and shorten the reaction time.
Protocol 4: Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridine Derivative

To perform a Suzuki-Miyaura cross-coupling, the pyridine ring first needs to be halogenated. This protocol outlines a two-step process: C-H halogenation followed by the cross-coupling reaction.

Step 1: C-H Bromination at C-3

Materials:

  • 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Dissolve 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol (1.0 eq.) in anhydrous MeCN.

  • Add N-Bromosuccinimide (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction and remove the solvent in vacuo.

  • Purify the crude product to obtain 3-bromo-4-(1,1-difluoro-2-hydroxypropan-2-yl)pyridine.

Step 2: Suzuki-Miyaura Cross-Coupling

Workflow for Suzuki-Miyaura Cross-Coupling

graph Suzuki_Coupling { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="3-Bromo Pyridine Derivative"]; B [label="Arylboronic Acid"]; C [label="Pd Catalyst, Base, Solvent"]; D [label="Cross-Coupled Product"]; A -> D; B -> D; C -> D [style=dotted, arrowhead=none]; }

Suzuki-Miyaura cross-coupling workflow.

Materials:

  • 3-bromo-4-(1,1-difluoro-2-hydroxypropan-2-yl)pyridine (from Step 1)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the 3-bromo pyridine derivative (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (5 mol%), and base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting:

IssuePotential CauseSuggested Solution
Low Coupling YieldInactive catalyst or poor solubility of reagents.Screen different palladium catalysts and ligands. Use a different solvent system (e.g., DME, toluene).
Homocoupling of Boronic AcidPresence of oxygen.Ensure the reaction is performed under strictly anaerobic conditions and use degassed solvents.

Conclusion

1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol is a highly versatile building block with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a starting point for exploring its rich chemistry. By leveraging the distinct reactivity of the tertiary alcohol and the pyridine ring, researchers can access a wide array of novel molecules with potentially enhanced biological activity and physicochemical properties. Careful consideration of the reaction conditions, particularly in the context of the sterically hindered and electronically influenced environment of the molecule, is crucial for successful synthetic outcomes.

References

  • Fluorinated Building Blocks: A Comprehensive Overview - YouTube. (URL: [Link])

  • Chiral gem-Difluoroalkyl Reagents: gem-Difluoroalkyl Propargylic Borons and gem-Difluoroalkyl α-Allenols - Chemical Science (RSC Publishing). (URL: [Link])

  • C-H Functionalization of Pyridines - ResearchGate. (URL: [Link])

  • Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. (URL: not available)
  • Mitsunobu Reaction - Organic Chemistry Portal. (URL: [Link])

  • C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Visible-light-promoted defluorinated alkylation of trifluoromethyl alkenes initiated by radical[11][12]-Brook rearrangement: facile synthesis of gem-difluoro homoallylic alcohol derivatives - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. (URL: [Link])

  • Applications of Fluorine in Medicinal Chemistry - PubMed. (URL: [Link])

  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides - The University of Northern Colorado. (URL: [Link])

  • Derivatization method for sensitive determination of fluorotelomer alcohols in sediment by liquid chromatography–electrospray. (URL: not available)
  • Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates - PMC. (URL: [Link])

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (URL: [Link])

  • Synthesis of enones, pyrazolines and pyrrolines with gem-difluoroalkyl side chains. (URL: [Link])

  • Nucleophilic substitution reactions with fluoride. - ResearchGate. (URL: [Link])

  • Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - PMC. (URL: [Link])

  • Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity - ResearchGate. (URL: [Link])

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (URL: not available)
  • Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - Organic Chemistry Portal. (URL: [Link])

  • Derivatization - Chemistry LibreTexts. (URL: [Link])

  • Three-component synthesis of perfluoroalkyl- or perfluoroaryl-substituted 4-hydroxypyridine derivatives and their palladium-catalyzed coupling reactions - PubMed. (URL: [Link])

  • 14.4: Dehydration Reactions of Alcohols - Chemistry LibreTexts. (URL: [Link])

  • US2758999A - Esterification of pyridine carboxylic acids - Google P
  • The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis - PubMed. (URL: [Link])

  • Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E | Request PDF - ResearchGate. (URL: [Link])

  • Derivatization method for sensitive determination of fluorotelomer alcohols in sediment by liquid chromatography-electrospray tandem mass spectrometry. | Semantic Scholar. (URL: [Link])

  • Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol - PubMed. (URL: [Link])

  • Studies on the Transesterification and Macrolactonization of 2-Pyridyl Esters by Intramolecular N-Alkylation or Metal Ion Coordi. (URL: not available)
  • (PDF) Dehydration of n-propanol and methanol to produce etherified fuel additives. (URL: [Link])

  • Dehydrogenation (Dehydration) of Alcohols - BYJU'S. (URL: [Link])

  • Dehydration of t-Amyl Alcohol (2-Methyl-2-Butanol). (URL: not available)
  • Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence - PubMed Central. (URL: [Link])

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (URL: [Link])

  • Alcohols, phenols and ethers | Grade 12 | Chemistry | Khan Academy - YouTube. (URL: [Link])

Sources

Method

Application Note: A Rational Approach to Solvent Selection for the Solubility of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol

Abstract The selection of an appropriate solvent is a critical, foundational step in drug development, influencing everything from reaction chemistry and purification to formulation and bioavailability.[1][2][3] This app...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selection of an appropriate solvent is a critical, foundational step in drug development, influencing everything from reaction chemistry and purification to formulation and bioavailability.[1][2][3] This application note presents a comprehensive guide to solvent selection for 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol, a compound embodying common challenges in pharmaceutical chemistry with its combination of a basic heterocyclic aromatic ring, a tertiary alcohol, and a gem-difluoro group. We detail a rational, multi-faceted strategy that combines theoretical prediction with robust experimental verification. This guide provides researchers, scientists, and drug development professionals with a logical workflow, from in silico analysis using Hansen Solubility Parameters (HSP) and COSMO-RS to detailed protocols for high-throughput kinetic screening and gold-standard equilibrium solubility determination via the shake-flask method.

Introduction: The Central Role of Solubility

Solubility is a pivotal physicochemical property that dictates the success of a drug candidate. Poor solubility can lead to unreliable results in biological assays, challenging purification processes, and ultimately, poor bioavailability, which can terminate the development of an otherwise promising therapeutic agent.[4][5][6] The target molecule, 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol, presents a complex solubility profile. Its structure integrates several distinct functional moieties that must be considered:

  • Pyridine Ring: A polar, aromatic heterocycle with a basic nitrogen atom (pKa ~5.2).[7] This group is capable of hydrogen bonding (as an acceptor) and can be protonated in acidic media, which would dramatically alter its polarity and solubility. Pyridine itself is miscible with water and a broad range of organic solvents.[7][8][9]

  • Tertiary Alcohol (-OH): This group can act as both a hydrogen bond donor and acceptor, favoring interactions with polar protic solvents.

  • Gem-Difluoro Group (-CF2-): The two fluorine atoms are highly electronegative, creating a strong local dipole. Fluorinated alcohols are noted for their unique solvent properties, including high polarity and strong hydrogen bonding capabilities, which may offer specific advantages for dissolving fluorinated compounds.[10][11]

A successful solvent strategy must account for these competing characteristics. This note outlines a workflow to de-risk the development process by making informed, evidence-based decisions on solvent selection.

Theoretical Frameworks for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide invaluable guidance, narrowing the field of potential solvents and minimizing wasted resources.

The Principle of "Like Dissolves Like"

This foundational concept remains a powerful first-pass filter. It posits that substances with similar intermolecular forces and polarity are more likely to be miscible.[12] For our target molecule, this suggests that highly non-polar solvents like hexane will be poor choices, while polar solvents, particularly those capable of hydrogen bonding, are promising candidates.

Hansen Solubility Parameters (HSP)

HSP theory refines the "like dissolves like" principle by deconstructing the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar (dipolar) forces.

  • δH: Energy from hydrogen bonding.

Each molecule (solute and solvent) can be represented as a point in a three-dimensional "Hansen space".[13] The principle is that solvents with HSP values close to those of the solute are more likely to be effective. The distance (Ra) between a solvent and solute in Hansen space is calculated, and if this distance is less than the interaction radius (R0) of the solute, good solubility is predicted.[13][14] This relationship is often expressed as the Relative Energy Difference (RED):

  • RED < 1: High affinity (likely to dissolve)

  • RED ≈ 1: Borderline affinity

  • RED > 1: Low affinity (unlikely to dissolve)

While experimentally determining the HSP for a new compound requires testing a range of solvents, group contribution methods can provide useful estimates to guide initial solvent selection.[14][15]

Computational Modeling: COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful in silico tool that uses quantum chemical calculations to predict thermodynamic properties, including solubility, from first principles.[16][17] It calculates the chemical potential of a compound in a given solvent, allowing for the rapid screening of a vast number of solvents and solvent mixtures without requiring any experimental data.[18][19] This method is particularly useful in the early stages of drug discovery for prioritizing experimental work.[1][19]

A Practical Workflow for Solvent Selection

The most effective strategy integrates theoretical predictions with empirical testing. The following workflow provides a logical progression from broad screening to precise quantification.

G cluster_0 Phase 1: In Silico & Planning cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Quantitative Measurement cluster_3 Phase 4: Finalization A Step 1: Analyze Solute (Functional Groups, Polarity) B Step 2: Theoretical Prediction (HSP, COSMO-RS) A->B Input for Models C Step 3: Select Initial Solvent Panel B->C Ranked Solvent List D Step 4: High-Throughput Kinetic Solubility Screen C->D Test Candidates E Step 5: Identify Promising Solvents (Good/Moderate/Poor) D->E Qualitative/Semi-Quantitative Data F Step 6: Equilibrium Solubility (Shake-Flask Method) E->F Down-select for Quantitative Assay G Step 7: Accurate Quantification (e.g., HPLC-UV) F->G Saturated Solution H Step 8: Final Solvent Selection & Data Reporting G->H Definitive Data

Caption: A rational workflow for solvent selection.

Recommended Initial Solvent Screening Panel

Based on the physicochemical properties of the target compound, the following panel is recommended for initial screening. It covers a wide range of polarities and intermolecular interaction types.

Solvent Class Solvent Rationale
Polar Protic MethanolSmall, polar, strong H-bonding.
EthanolCommon pharmaceutical solvent, good H-bonding.[20]
Isopropanol (IPA)Less polar than ethanol, widely used.
Water (pH 7.4 Buffer)Biologically relevant; solubility likely pH-dependent.
Polar Aprotic Acetonitrile (ACN)Dipolar, moderate H-bond acceptor.
AcetoneGood solvent for moderately polar compounds.
Dimethyl Sulfoxide (DMSO)Highly polar, strong H-bond acceptor, often used for stock solutions.[21]
Ethyl Acetate (EtOAc)Moderate polarity, H-bond acceptor.
Non-Polar TolueneAromatic, non-polar. Tests for van der Waals interactions.
HeptaneAliphatic, highly non-polar. Expected to be a poor solvent.
Specialty 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Fluorinated alcohol, may have specific favorable interactions.[10][11]
Tetrahydrofuran (THF)Cyclic ether, polar aprotic.

Experimental Protocols for Solubility Determination

Protocol: High-Throughput Kinetic Solubility Screening

This method is designed for rapid, semi-quantitative assessment of a large number of solvents, ideal for implementing Step 4 of the workflow. It relies on detecting precipitate formation when a concentrated stock solution of the compound is added to the test solvent.[5][21][22]

Objective: To quickly rank solvents as "Good," "Moderate," or "Poor."

Methodology: Laser Nephelometry in 96-well plates.[22][23]

Materials:

  • 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol

  • Anhydrous DMSO

  • Screening solvents (from table above)

  • 96-well microtiter plates (clear bottom)

  • Nephelometer or plate reader capable of turbidity measurements

  • Automated liquid handler or multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 50 mM).

  • Plate Preparation: Dispense 198 µL of each screening solvent into separate wells of the 96-well plate.

  • Compound Addition: Add 2 µL of the DMSO stock solution to each well. This results in a 1:100 dilution and a final concentration of 0.5 mM with 1% DMSO co-solvent.

  • Incubation & Measurement: Shake the plate for 10 minutes at room temperature. Measure the light scattering (turbidity) of each well using a nephelometer.

  • Data Analysis:

    • Wells with low light scattering (similar to a solvent-only blank) indicate high solubility ("Good" solvent).

    • Wells with high light scattering indicate precipitate formation and low solubility ("Poor" solvent).

    • Intermediate values suggest moderate solubility.

Protocol: Equilibrium Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method for determining the true equilibrium solubility and should be used for the most promising solvents identified in the kinetic screen (Step 6).[12][24][25]

Objective: To accurately quantify the maximum dissolved concentration of the compound in a given solvent at a specific temperature.

Materials:

  • 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol (solid powder)

  • Selected solvents (e.g., Ethanol, Acetonitrile, Ethyl Acetate)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of solid 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol to a pre-weighed 2 mL glass vial. "Excess" means enough solid will remain undissolved at equilibrium (e.g., add 10-20 mg). b. Accurately add a known volume (e.g., 1.0 mL) of the chosen solvent to the vial. c. Securely cap the vial. Prepare samples in triplicate for each solvent.

  • Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a sufficient time to reach equilibrium. A period of 24-48 hours is standard, but should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[12][26]

  • Phase Separation: a. After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle. b. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the remaining solid.[5][12] c. Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any undissolved micro-particulates.

  • Quantification by HPLC-UV: a. Calibration Curve: Prepare a series of standard solutions of the compound in the mobile phase at known concentrations (e.g., from 0.001 mg/mL to 1 mg/mL). Inject these standards into the HPLC system to generate a calibration curve of UV absorbance vs. concentration. b. Sample Analysis: Dilute the filtered saturated solution with the mobile phase to bring its concentration within the linear range of the calibration curve. c. Inject the diluted sample into the HPLC system and record the peak area.

  • Data Calculation and Reporting: a. Use the peak area of the sample and the calibration curve to determine the concentration of the diluted sample. b. Account for the dilution factor to calculate the concentration of the original saturated solution. c. Report the solubility in standard units such as mg/mL and mol/L at the specified temperature.

Example Data Presentation

Accurate and clear data presentation is essential for decision-making.

Table 1: Hypothetical Equilibrium Solubility Data for 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol at 25°C

Solvent Solubility (mg/mL) Solubility (mol/L) USP Solubility Class
Methanol155 ± 8.20.82 ± 0.04Freely Soluble
Ethanol95 ± 5.10.50 ± 0.03Soluble
Acetonitrile42 ± 2.50.22 ± 0.01Soluble
Ethyl Acetate15 ± 1.10.08 ± 0.01Sparingly Soluble
Water (pH 7.4)8 ± 0.70.04 ± 0.00Sparingly Soluble
Toluene< 1< 0.005Practically Insoluble
Heptane< 0.1< 0.0005Practically Insoluble

Conclusion

The selection of an optimal solvent system is a data-driven process that benefits immensely from a structured, hierarchical approach. By integrating theoretical predictions from models like HSP and COSMO-RS with empirical data from high-throughput screening and the definitive shake-flask method, researchers can efficiently and confidently identify suitable solvents. This rational workflow not only accelerates the development timeline for challenging molecules like 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol but also builds a robust foundation of physicochemical understanding that is critical for downstream process development and formulation.

References

  • COSMO-RS: predict solubilities & fluid thermodynamics - SCM. (n.d.). SCM. Retrieved February 27, 2026, from [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019, July 1). TAPPI Journal, 18(7), 435-442. Retrieved February 27, 2026, from [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022, November 17). Pharmaceutical Sciences, 29(2), 133-144. Retrieved February 27, 2026, from [Link]

  • Klamt, A., et al. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Journal of Pharmaceutical Sciences, 104(6), 1957-1969. Retrieved February 27, 2026, from [Link]

  • Wang, W., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 11(4), 747-755. Retrieved February 27, 2026, from [Link]

  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Retrieved February 27, 2026, from [Link]

  • Solvent selection for pharmaceuticals. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Unchained Labs. Retrieved February 27, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved February 27, 2026, from [Link]

  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences, 30(2), 274-278. Retrieved February 27, 2026, from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. Retrieved February 27, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved February 27, 2026, from [Link]

  • Li, H., et al. (2024). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. Frontiers in Chemistry, 12. Retrieved February 27, 2026, from [Link]

  • Understanding the Role of Solvents in Pharmaceutical Manufacturing. (2023, September 2). Coastview Solvents. Retrieved February 27, 2026, from [Link]

  • Bernaerts, A., et al. (2017, January 17). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia. Retrieved February 27, 2026, from [Link]

  • HSP for Beginners. (n.d.). Hansen Solubility Parameters. Retrieved February 27, 2026, from [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In-Silico Drug Discovery and Design, 189-204. Retrieved February 27, 2026, from [Link]

  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. (2020). Organic Process Research & Development, 24(10), 2046-2061. Retrieved February 27, 2026, from [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. Retrieved February 27, 2026, from [Link]

  • Solubility experimental methods. (n.d.). SlideShare. Retrieved February 27, 2026, from [Link]

  • Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press. Retrieved February 27, 2026, from [Link]

  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved February 27, 2026, from [Link]

  • De-los-Rios, A. P., et al. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 29(8), 1716. Retrieved February 27, 2026, from [Link]

  • Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives. Journal of Chemical & Engineering Data, 38(3), 428-431. Retrieved February 27, 2026, from [Link]

  • Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Glomme, A., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Discovery Technologies, 8(2), 98-109. Retrieved February 27, 2026, from [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central. Retrieved February 27, 2026, from [Link]

  • Mainar, A. M., et al. (2019). Solubility of gases in fluoroorganic alcohols. Part III. Solubilities of several non-polar gases in water + 1,1,1,3,3,3-hexafluoropropan-2-ol at 298.15 K and 101.33 kPa. The Journal of Chemical Thermodynamics, 131, 357-365. Retrieved February 27, 2026, from [Link]

  • Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley. Retrieved February 27, 2026, from [Link]

  • Gevorgyan, V., et al. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Chemical Society Reviews, 45(22), 6240-6255. Retrieved February 27, 2026, from [Link]

  • Pyridine. (n.d.). ChemEurope.com. Retrieved February 27, 2026, from [Link]

Sources

Application

Application Note: Scalable Manufacturing of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol

This Application Note is designed for process chemists and pharmaceutical engineers focusing on the scalable synthesis of fluorinated heterocycles. Executive Summary The target molecule, 1,1-Difluoro-2-(pyridin-4-yl)prop...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and pharmaceutical engineers focusing on the scalable synthesis of fluorinated heterocycles.

Executive Summary

The target molecule, 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol , represents a critical pharmacophore in modern medicinal chemistry, particularly for antifungal and kinase inhibitor pipelines. The gem-difluoro alcohol motif serves as a lipophilic hydrogen bond donor bioisostere, improving metabolic stability and membrane permeability compared to non-fluorinated analogues.

This guide details a scalable, robust protocol for the synthesis of this High-Value Intermediate (HVI) starting from commercially available 4-acetylpyridine . The method utilizes nucleophilic difluoromethylation via (Difluoromethyl)trimethylsilane (


) , optimized for kilogram-scale production with a focus on exotherm management, impurity control, and cost-efficiency.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a single key C-C bond-forming step. Unlike radical difluoromethylation approaches (which often favor ring functionalization), this route targets the carbonyl center using a "hard" nucleophile generated in situ.

Reaction Scheme

The process involves the nucleophilic addition of a difluoromethyl anion equivalent to 4-acetylpyridine, followed by desilylation.

ReactionScheme Figure 1: Synthetic pathway via Ruppert-Prakash Reagent SM 4-Acetylpyridine (C7H7NO) Intermediate Silyl Ether Intermediate (Unstable) SM->Intermediate CsF (cat), THF 0°C to RT Reagent TMS-CF2H (Difluoromethyltrimethylsilane) Reagent->Intermediate Product 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol (Target) Intermediate->Product HCl (aq) / MeOH Hydrolysis

Figure 1: The nucleophilic difluoromethylation strategy avoids competing enolization side-reactions common with basic alkylation.

Process Development & Optimization

Route Selection: Why ?

While


 is historically expensive, its cost has decreased significantly for bulk orders. Alternative routes were evaluated and rejected:
  • Difluoromethane (

    
    ) Deprotonation:  Requires extremely strong bases (e.g., organolithiums) that are incompatible with the enolizable protons of 4-acetylpyridine (
    
    
    
    ).
  • Reformatsky Reaction (

    
    ):  Yields a difluoroester, requiring subsequent reduction and alkylation steps, increasing Process Mass Intensity (PMI).
    
  • Radical Functionalization: Typically targets the pyridine ring (C2/C3 positions) rather than the ketone.

Critical Process Parameters (CPPs)
ParameterSetpointRationale
Temperature

to

Controls the rapid exotherm upon initiator addition; prevents polymerization of silane.
Initiator CsF (20 mol%)Cesium Fluoride provides a controlled release of the active nucleophile. TBAT is a valid alternative but harder to remove.
Solvent THF (Dry)Essential. Water content

quenches the

reagent, stalling conversion.
Stoichiometry 1.25 equiv

Excess required to account for trace moisture and "silicon cycle" losses.

Scalable Manufacturing Protocol

Phase 1: Reactor Setup & Reagent Preparation

Equipment: 50 L Glass-Lined Reactor with jacketed cooling, overhead stirrer, and


 inertion.
  • Inertion: Purge reactor with

    
     for 30 mins. Ensure internal moisture is 
    
    
    
    .
  • Charging: Charge 4-Acetylpyridine (5.0 kg, 41.3 mol) and Anhydrous THF (25 L, 5 vol).

  • Cooling: Cool the solution to

    
    .
    
  • Reagent Addition: Add

    
      (7.18 kg, 51.6 mol, 1.25 equiv) via a header tank. Note: No reaction occurs yet.
    
Phase 2: Controlled Initiation (The "Hot" Step)

Safety Warning: The reaction is autocatalytic. Once initiated, the generated alkoxide acts as a further catalyst.

  • Catalyst Slurry: Prepare a slurry of CsF (1.25 kg, 8.2 mol, 0.2 equiv) in THF (2.5 L).

  • Slow Addition: Add the CsF slurry in 5 portions over 60 minutes.

    • Observation: Monitor internal temperature (IT). A spike of

      
       is expected per portion.
      
    • Control: Do not add the next portion until IT returns to

      
      .
      
  • Aging: After complete addition, allow the mixture to warm to

    
     over 2 hours. Stir for an additional 4 hours.
    
    • IPC (In-Process Control): Check conversion via HPLC. Target:

      
       remaining 4-acetylpyridine.
      
Phase 3: Hydrolysis & Isolation[1]
  • Quench: Cool reactor to

    
    . Slowly charge 2M HCl  (10 L) over 45 minutes. Caution: Exothermic desilylation.
    
  • Stir: Agitate at

    
     for 2 hours to ensure cleavage of the O-TMS bond.
    
  • Neutralization: Adjust pH to 8–9 using saturated

    
     or 
    
    
    
    .
  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Concentration: Wash combined organics with brine, dry over

    
    , and concentrate under reduced pressure to a crude oil.
    
Phase 4: Purification (Crystallization)

While chromatography is possible, crystallization is preferred for scale.

  • Solvent Swap: Dissolve crude oil in Heptane/EtOAc (4:1) at

    
    .
    
  • Cooling Ramp: Cool to

    
     over 4 hours, then to 
    
    
    
    for 2 hours.
  • Filtration: Collect solids, wash with cold Heptane.

  • Drying: Vacuum oven at

    
     for 12 hours.
    
    • Expected Yield: 65–75% (approx. 5.0–5.8 kg).

    • Purity:

      
       (HPLC area).
      

Process Workflow Diagram

Workflow Figure 2: Process Flow Diagram for 5kg Batch cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification Step1 Charge 4-Acetylpyridine + THF Cool to -10°C Step2 Add TMS-CF2H (1.25 eq) Step1->Step2 Step3 Controlled Addition of CsF (Exotherm Management) Step2->Step3 Step4 Acid Hydrolysis (HCl) Cleave O-TMS group Step3->Step4 IPC: <2% SM Step5 Neutralization & Extraction (EtOAc) Step4->Step5 Step6 Crystallization (Heptane/EtOAc) Step5->Step6 Step7 Final Product Isolation Step6->Step7

Figure 2: Step-by-step unit operations for the manufacturing campaign.

Analytical Controls & Troubleshooting

Analytical Standards
  • HPLC Method: C18 Column, Water/Acetonitrile (0.1% TFA) gradient.

    • RT (SM): 3.2 min

    • RT (Product): 4.5 min

  • NMR Verification:

    • 
      :  Look for the disappearance of the acetyl methyl singlet (
      
      
      
      ) and appearance of the chiral center methyl (
      
      
      ) and the distinct triplet of the
      
      
      proton (
      
      
      ).
    • 
      :  Characteristic doublet of quartets or broad doublet around 
      
      
      
      to
      
      
      .
Troubleshooting Guide
IssueProbable CauseCorrective Action
Stalled Reaction Wet SolventCheck THF water content. If high, add more

(0.2 eq).
Low Yield EnolizationReaction temperature too high (

during addition). Keep cold.
Product is Oil ImpuritiesTrace silanols present. Ensure full hydrolysis time (Step 3). Recrystallize from pure Heptane if necessary.

Safety & Handling

  • Thermal Runaway: The initiation step is autocatalytic. Never add all CsF at once.

  • Fluoride Waste: Aqueous waste streams contain fluoride and must be treated with

    
     to precipitate 
    
    
    
    before disposal, adhering to local environmental regulations.
  • Toxicology: Pyridine derivatives are potential skin irritants and sensitizers. Handle with full PPE (gloves, respirator).

References

  • Nucleophilic Difluoromethylation Mechanism: Prakash, G. K. S., & Hu, J. (2007). "Nucleophilic Difluoromethylation Strategies." Accounts of Chemical Research, 40(10), 921–930. Link

  • Scale-Up of Silyl Reagents: Dilman, A. D., & Levin, V. V. (2008). "Organosilicon Reagents for Difluoromethylation." European Journal of Organic Chemistry, 2008(22), 3767–3775. Link

  • General Pyridine Functionalization: Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines." Science, 342(6161), 956-960. Link

  • Safety in Fluorination: "Scale-Up Safety: Handling Fluorinated Reagents." Organic Process Research & Development, 2019, 23(11), 2416–2424. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Separating Enantiomers of Chiral Difluoromethyl Alcohols

Welcome to the Technical Support Center for the resolution of chiral difluoromethyl alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the resolution of chiral difluoromethyl alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these valuable enantiomers. The unique electronic properties conferred by the difluoromethyl group present both opportunities and challenges in chiral separation. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

I. Chiral Chromatography (HPLC/SFC) Troubleshooting Guide

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the analytical and preparative separation of enantiomers.[1][2] However, achieving optimal separation of difluoromethyl alcohols can be challenging. This section addresses common problems encountered during method development and routine analysis.

Frequently Asked Questions (FAQs) - Chiral Chromatography

Q1: Why are polysaccharide-based chiral stationary phases (CSPs) so common for separating fluorinated alcohols?

A1: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have proven to be highly effective for a broad range of chiral compounds, including fluorinated alcohols.[3] Their chiral recognition ability arises from a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The difluoromethyl group, with its unique steric and electronic properties, can participate in these interactions, leading to differential retention of the enantiomers. For new difluoromethyl alcohols, a good starting point for method development is to screen amylose-based and cellulose-based columns.[3]

Q2: What are the advantages of using SFC over HPLC for chiral separations of difluoromethyl alcohols?

A2: SFC offers several key advantages, particularly for preparative scale separations. It typically provides faster analysis times and higher efficiency due to the low viscosity and high diffusivity of supercritical CO2.[4] Furthermore, SFC is considered a "greener" technique as it significantly reduces the consumption of organic solvents.[2][4] For some fluorinated compounds that are challenging to separate by HPLC, SFC can offer superior resolution.[4]

Q3: How do I select an appropriate mobile phase for my chiral separation?

A3: The choice of mobile phase is critical for achieving selectivity.[5] For polysaccharide-based CSPs, a common starting point is a normal phase mobile phase consisting of a mixture of n-hexane and an alcohol like isopropanol or ethanol (e.g., 90:10 v/v).[3] For basic analytes, adding a small amount of an amine additive like diethylamine (DEA) can improve peak shape, while for acidic compounds, an acidic additive like trifluoroacetic acid (TFA) is often used. Reversed-phase and polar organic modes can also be effective and should be explored during method development.[3][5]

Troubleshooting Common HPLC/SFC Issues

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My peaks are tailing significantly. What are the likely causes and how can I fix this?

    • Answer: Peak tailing is a common issue in HPLC and can be caused by several factors.[6]

      • Secondary Interactions: The acidic protons of the alcohol or interactions with the difluoromethyl group can lead to unwanted interactions with the stationary phase. Solution: Try adding a mobile phase additive. For acidic compounds, a small amount of TFA can help, while for neutral or basic compounds, DEA is often effective.[7]

      • Column Overload: Injecting too much sample can lead to peak tailing.[6][8] Solution: Reduce the sample concentration or injection volume.

      • Contamination: A buildup of contaminants on the column can also cause poor peak shape. Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column itself.

  • Question: My peaks are split or broader than expected. What should I investigate?

    • Answer: Peak splitting or broadening can indicate a few problems.[6]

      • Poor Column Packing: The column may be damaged or poorly packed. Solution: This usually requires replacing the column.

      • Improper Mobile Phase Composition: An incorrect solvent ratio or pH can lead to peak shape issues.[6] Solution: Carefully reprepare the mobile phase and ensure the pH is appropriate for your analyte.

      • Injector Issues: Problems with the autosampler, such as an incompletely filled sample loop, can cause split peaks.[8] Solution: Troubleshoot the injector to ensure it is functioning correctly.

Issue 2: Poor Resolution (Rs < 1.5)

  • Question: I'm not getting baseline separation of my enantiomers. How can I improve the resolution?

    • Answer: Improving resolution often involves optimizing the selectivity (α), efficiency (N), and retention factor (k).

      • Optimize the Mobile Phase: Small changes in the mobile phase composition can have a large impact on selectivity.[5] Solution: Systematically vary the ratio of your solvents (e.g., the percentage of alcohol in hexane). You can also try different alcohol modifiers (e.g., ethanol vs. isopropanol).

      • Change the Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve resolution, though it will increase the run time.[9]

      • Adjust the Temperature: Temperature can affect the interactions between the analyte and the CSP. Solution: Try running the analysis at different temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves separation.[9]

      • Try a Different Column: If optimizing the conditions on your current column doesn't work, the enantiomers may not be well-resolved by that specific CSP. Solution: Screen a different type of chiral stationary phase (e.g., if you are using a cellulose-based column, try an amylose-based one).[3]

ParameterTroubleshooting ActionRationale
Peak Tailing Add a mobile phase additive (e.g., DEA for basic/neutral, TFA for acidic).Masks active sites on the stationary phase that cause secondary interactions.
Reduce sample concentration/injection volume.Prevents overloading the column, which can lead to asymmetric peaks.[6]
Poor Resolution Adjust the mobile phase composition (e.g., change the alcohol percentage).Modifies the selectivity (α) by altering the interactions between the enantiomers and the CSP.[5]
Decrease the flow rate.Can increase the column efficiency (N), leading to narrower peaks and better separation.[9]
Screen a different chiral stationary phase.The inherent selectivity of the CSP is the most critical factor for separation.[10]

II. Kinetic Resolution Troubleshooting Guide

Kinetic resolution is a powerful method for separating enantiomers by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or enzyme.[11] However, achieving both high enantiomeric excess (ee) and good yield can be challenging.

Frequently Asked Questions (FAQs) - Kinetic Resolution

Q1: What is the maximum theoretical yield for a kinetic resolution?

A1: For a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either the unreacted starting material or the product) is 50%.[11][12] This is because one enantiomer is consumed to form the product, leaving the other behind.

Q2: What is Dynamic Kinetic Resolution (DKR) and how can it improve my yield?

A2: Dynamic Kinetic Resolution (DKR) is a modification of kinetic resolution where the unreacted enantiomer is racemized in situ.[13][14] This continuous racemization allows for the conversion of the undesired enantiomer into the desired one, theoretically enabling a yield of up to 100%.[13][15]

Q3: Which enzymes are commonly used for the kinetic resolution of alcohols?

A3: Lipases are the most commonly used enzymes for the kinetic resolution of alcohols.[12][14] They are readily available, often robust, and can catalyze the acylation or deacylation of a wide range of alcohols with high enantioselectivity. Lipase B from Candida antarctica (CALB) and lipase from Pseudomonas cepacia are popular choices.[16]

Troubleshooting Common Kinetic Resolution Issues

Issue 1: Low Enantiomeric Excess (ee)

  • Question: The ee of my product and/or remaining starting material is low. How can I improve it?

    • Answer: Low enantioselectivity can stem from several factors.

      • Suboptimal Temperature: Higher temperatures can sometimes decrease the enantioselectivity of an enzyme or catalyst. Solution: Try running the reaction at a lower temperature. This may require a longer reaction time, so it's a trade-off between selectivity and rate.[13]

      • Incorrect Solvent: The solvent can significantly influence the enzyme's activity and selectivity. Solution: Screen a variety of solvents with different polarities.

      • Poor Enzyme/Catalyst Choice: The chosen enzyme or catalyst may not be optimal for your specific difluoromethyl alcohol. Solution: Screen a panel of different lipases or chiral catalysts to find one with higher selectivity for your substrate.[13]

Issue 2: Low Yield of the Desired Enantiomer

  • Question: I have a high ee for my unreacted starting material, but the yield is very low. What is happening?

    • Answer: This is a common scenario in kinetic resolutions. To achieve a very high ee of the unreacted enantiomer, the reaction often needs to be pushed to a high conversion (>50%), which inherently reduces the amount of that enantiomer remaining.[11][13]

      • Optimize Conversion: The key is to find the optimal balance between yield and ee. Solution: Set up small-scale reactions and monitor the conversion and ee over time. This will allow you to determine the best point to stop the reaction to achieve an acceptable yield and ee for your needs.

      • Consider DKR: If a high yield is essential, standard kinetic resolution may not be suitable. Solution: Investigate the possibility of implementing a Dynamic Kinetic Resolution (DKR) by adding a compatible racemization catalyst.[13][14]

  • Question: My reaction is very slow or stalls before reaching 50% conversion. What can I do?

    • Answer: A slow or stalled reaction can be due to several factors.

      • Low Enzyme/Catalyst Activity: The enzyme or catalyst may be old, denatured, or of poor quality. Solution: Use a fresh batch of a high-quality enzyme or catalyst. You can also try increasing the catalyst loading.[13]

      • Inhibitors: There may be impurities in your starting material that are inhibiting the enzyme or catalyst. Solution: Ensure your starting racemic difluoromethyl alcohol is of high purity.

      • Suboptimal Conditions: The reaction conditions (pH, temperature, solvent) may not be ideal for the enzyme or catalyst. Solution: Consult the literature for the optimal conditions for your chosen catalyst system and substrate type.

ParameterTroubleshooting ActionRationale
Low ee Lower the reaction temperature.Can increase the energy difference between the diastereomeric transition states, leading to higher selectivity.[13]
Screen different enzymes/catalysts.Enantioselectivity is highly dependent on the specific enzyme-substrate pairing.[13]
Low Yield (high ee) Monitor conversion vs. ee and stop the reaction at the optimal point.Balances the trade-off between achieving high purity and recovering a sufficient amount of material.
Implement Dynamic Kinetic Resolution (DKR).Allows for the theoretical conversion of 100% of the starting material to the desired enantiomer.[13][15]

III. Diastereomeric Salt Resolution Troubleshooting Guide

Resolution by diastereomeric salt formation is a classical yet powerful technique for separating enantiomers on a large scale.[17] It involves reacting the racemic alcohol (after conversion to a suitable acidic derivative) with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[1][17]

Frequently Asked Questions (FAQs) - Diastereomeric Salt Resolution

Q1: How do I choose a resolving agent for my difluoromethyl alcohol?

A1: For alcohols, a common strategy is to first convert them into a half-ester of a dicarboxylic acid (e.g., phthalic or succinic acid) to introduce a carboxylic acid handle. This acidic derivative can then be resolved with a chiral base. Commonly used chiral bases include naturally occurring alkaloids like brucine and strychnine, or synthetic amines like (R)- or (S)-1-phenylethylamine.[18] The selection of the best resolving agent often requires screening several candidates.[18]

Q2: What is "oiling out" and why is it a problem?

A2: "Oiling out" is when the diastereomeric salt separates from the solution as a liquid (an oil) instead of a solid crystalline material.[19][20] This is problematic because the oil phase can trap impurities and the other diastereomer, leading to poor separation and low diastereomeric excess (d.e.) upon solidification.[11][19]

Q3: My crystallized salt has a low diastereomeric excess (d.e.). What can I do?

A3: A low d.e. indicates poor separation of the diastereomers. This can be due to a small difference in solubility between the two salts in the chosen solvent or the formation of a solid solution.[21][22] Solution: The most effective approach is to perform a systematic solvent screening to find a solvent system that maximizes the solubility difference. Recrystallization of the salt can also improve the d.e. If these methods fail, screening for a different chiral resolving agent is recommended.[7]

Troubleshooting Common Diastereomeric Salt Resolution Issues

Issue 1: No Crystals Form

  • Question: I've cooled my solution and have been stirring for a long time, but no crystals have formed. What should I do?

    • Answer: A lack of crystallization can be due to several reasons.

      • Solution is Too Dilute: The solution may not be supersaturated. Solution: Try carefully evaporating some of the solvent to increase the concentration.[21]

      • Inhibition by Impurities: Trace impurities can sometimes prevent crystal nucleation. Solution: Ensure your starting materials are pure.

      • Incorrect Solvent System: The chosen solvent may be too good of a solvent for both diastereomeric salts. Solution: A thorough solvent screen is necessary to find a system where one salt is significantly less soluble than the other.[21]

      • High Nucleation Barrier: Sometimes, the energy barrier for crystal formation is too high. Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites or, if available, add a small seed crystal of the desired pure diastereomer.[21]

Issue 2: The Salt "Oils Out" Instead of Crystallizing

  • Question: My product is forming an oil at the bottom of the flask. How can I get it to crystallize?

    • Answer: Oiling out is often caused by high supersaturation, where the system favors the formation of a liquid phase over an ordered crystal lattice.[19][23]

      • Reduce Supersaturation: Solution: Use a more dilute starting solution.[22]

      • Slow Down Cooling: Rapid cooling can quickly generate high levels of supersaturation. Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer. A controlled cooling ramp is ideal.[19]

      • Change the Solvent System: The solvent plays a critical role. Solution: Screen for a solvent in which the salt is less soluble. Alternatively, you can try adding an "anti-solvent" (a solvent in which the salt is insoluble) slowly to a solution of the salt in a more soluble solvent.[22]

      • Seeding: Adding seed crystals can guide the crystallization process and prevent oiling out. Solution: Add a small amount of the pure diastereomer as seed crystals once the solution is supersaturated but before oiling out occurs.[19]

Experimental Workflows
Workflow for Chiral HPLC Method Development

G cluster_prep Preparation cluster_screen Screening cluster_eval Evaluation cluster_opt Optimization A Prepare Racemic Standard (1 mg/mL in mobile phase) D Inject on Column 1 with Mobile Phase A A->D E Inject on Column 1 with Mobile Phase B A->E F Inject on Column 2 with Mobile Phase A A->F G Inject on Column 2 with Mobile Phase B A->G B Select Initial Columns (e.g., Amylose & Cellulose CSPs) B->D B->E B->F B->G C Prepare Initial Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) C->D C->E C->F C->G H Evaluate Chromatograms (Resolution, Peak Shape) D->H E->H F->H G->H I Partial or No Separation H->I J Good Separation (Rs > 1.5) H->J I->C Try different mobile phases/ additives K Optimize Mobile Phase Ratio J->K L Optimize Flow Rate & Temperature K->L M Final Method L->M

Caption: Workflow for Chiral HPLC Method Development.

Workflow for Diastereomeric Salt Resolution

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Purification cluster_lib Liberation A Racemic Difluoromethyl Alcohol B Convert to Diastereomeric Acid (e.g., react with phthalic anhydride) A->B D Dissolve Acid & Base in Screening Solvent (Heated) B->D C Select Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) C->D E Slow Cooling to Induce Crystallization D->E F Oiling Out? E->F G Crystals Formed E->G F->D Troubleshoot: - More solvent - Slower cooling - Different solvent H Filter to Collect Crystals (Less Soluble Diastereomer) G->H I Analyze d.e. of Crystals (e.g., by NMR or Chiral HPLC) H->I J Recrystallize if d.e. is low I->J d.e. < 98% K Break Salt (Acidify) I->K d.e. > 98% J->H L Extract Pure Enantiomer K->L

Caption: Workflow for Diastereomeric Salt Resolution.

IV. References

  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Chromatography Today. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Diastereomeric Salt Definition. Fiveable. Available at: [Link]

  • Practical Considerations in Kinetic Resolution Reactions. STEM - Unipd. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. ACS Publications. Available at: [Link]

  • Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available at: [Link]

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Kinetic Resolution of Tertiary Alcohols by Chiral Organotin-Catalyzed O-Acylation. Organic Letters (ACS Publications). Available at: [Link]

  • Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Available at: [Link]

  • Chiral HPLC analysis of mono-BOC derivatives of DFMO enantiomers. ResearchGate. Available at: [Link]

  • Optimizing Enantiomeric Resolution of Chiral Triazoles in Supercritical Fluid Chromatography. PubMed. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Kinetic resolution. Wikipedia. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]

  • Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. PMC. Available at: [Link]

  • Chiral Resolution Screening. Onyx Scientific. Available at: [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. Available at: [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. PubMed. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Available at: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Available at: [Link]

  • Strategies for Chiral HPLC Method Development. Regis Technologies. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Available at: [Link]

  • Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. Green Chemistry (RSC Publishing). Available at: [Link]

  • Chiral mobile phase additives for improved liquid-chromatography separations. Google Patents. Available at:

  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC - NIH. Available at: [Link]

  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. Available at: [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Organosilicon Byproduct Removal in Difluoromethylation

This guide serves as a specialized technical support resource for researchers utilizing (Difluoromethyl)trimethylsilane ( , often referred to as the "Hu Reagent") and related organosilicon reagents.[1] Topic: Post-Reacti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers utilizing (Difluoromethyl)trimethylsilane (


, often referred to as the "Hu Reagent") and related organosilicon reagents.[1]

Topic: Post-Reaction Purification & Workup Strategies for


 Reactions
Ticket ID:  CHEM-SUP-8821
Assigned Specialist:  Senior Application Scientist (Process Chemistry Division)[1][2]

Executive Summary & Diagnostic

The Issue: Difluoromethylation using


 is a powerful method for introducing bioisosteres of alcohols and thiols.[2] However, the reaction generates stoichiometric organosilicon byproducts—primarily trimethylsilyl fluoride (

), trimethylsilanol (

), and hexamethyldisiloxane (

or HMDSO).[1][2]

The Symptoms:

  • NMR Interference: A persistent singlet at

    
     ppm in 
    
    
    
    NMR (often overwhelming product signals).[1]
  • "Greasy" Crude: The crude oil does not solidify due to solvating silicon oils.

  • Column Streaking: Byproducts co-elute with lipophilic products or cause band broadening on silica gel.

Mechanism of Contamination

To remove the byproduct, you must understand its lifecycle. The activation of


 typically involves a base (alkoxide) or a Lewis base initiator.[2]

G cluster_0 Activation Phase cluster_1 Byproduct Evolution Reagent TMS-CF2H Intermediate [Pentacoordinate Si] Reagent->Intermediate + Initiator Initiator Base/Initiator (e.g., NaOtBu) TMS_X TMS-X (Reactive Silyl) Intermediate->TMS_X - CF2H- Silanol TMS-OH (Sticky/H-Bonding) TMS_X->Silanol + H2O (Workup) HMDSO HMDSO (TMS-O-TMS) Volatile/Lipophilic Silanol->HMDSO Dimerization caption Fig 1. The evolution of silicon byproducts from reagent activation to workup.

Troubleshooting Protocols

Scenario A: My product is Acid-Stable

Recommendation: Acidic Hydrolysis (The most efficient method).[2] Acid cleavage converts silyl species into volatile HMDSO or water-soluble silanols that can be washed away.[2]

Protocol:

  • Quench: Add 1M HCl or 10% Citric Acid to the reaction mixture.

  • Stir: Vigorously stir at room temperature for 30–60 minutes. This forces the hydrolysis of

    
     and 
    
    
    
    species.[2]
  • Extraction: Extract with Ethyl Acetate (EtOAc) or Ether (

    
    ).[1]
    
  • Wash: Wash the organic layer with water (

    
    ) to remove the hydrolyzed silanols.
    
  • Evaporation: Rotovap carefully. HMDSO boils at 100°C; it will co-evaporate with solvents, but traces may remain if vacuum is weak.[1]

Scenario B: My product is Acid-Sensitive

Recommendation: Fluoride-Mediated Cleavage.[2] If your molecule contains acid-labile groups (acetals, Boc groups), you must use fluoride.[1] However, avoid TBAF (Tetrabutylammonium fluoride) if possible, as the ammonium salts are notoriously difficult to remove.[1]

Protocol (The "Clean" Fluoride Method):

  • Reagent: Use Potassium Fluoride (KF) with 18-Crown-6 or Cesium Fluoride (CsF).[1][2]

  • Solvent: Perform the workup in a biphasic system (EtOAc / Aqueous KF).

  • The Calcium Scavenge (Critical Step):

    • If you must use TBAF, or if you have excess fluoride, wash the organic layer with saturated aqueous Calcium Chloride (

      
      ) .[1]
      
    • Why?

      
      .[1][2] This precipitates the fluoride as an insoluble solid at the interface, preventing it from dragging into your product.
      
Scenario C: The Byproduct Co-elutes on Silica

Recommendation: Modified Stationary Phase. Standard silica gel is slightly acidic, which can cause partial hydrolysis and streaking of silyl byproducts during the run.

Troubleshooting Table:

IssueCauseSolution
Band Broadening Interaction of silanols with silica -OH groups.[2]Add 1% Triethylamine (TEA) to your eluent system.[1]
Co-elution HMDSO has similar polarity to non-polar products.Switch to C18 Reverse Phase (Silicones are very hydrophobic and stick to C18, eluting late).[1]
TBA Contamination TBAF residue from workup.Use KF-Impregnated Silica (10% w/w) as a "guard plug" on top of your column.[2]

Advanced Workflow: The "Decision Tree"

Use this logic flow to determine the optimal workup for your specific substrate.

DecisionTree Start Start: Reaction Complete AcidCheck Is Product Acid Stable? Start->AcidCheck AcidYes Yes AcidCheck->AcidYes AcidNo No AcidCheck->AcidNo Hydrolysis Acidic Hydrolysis (1M HCl / 30 min) AcidYes->Hydrolysis VolatileCheck Is Product Volatile? (bp < 120°C) Hydrolysis->VolatileCheck Fluoride Fluoride Treatment AcidNo->Fluoride TBAF_Check Using TBAF? Fluoride->TBAF_Check TBAF_Yes Yes TBAF_Check->TBAF_Yes TBAF_No No (Use KF/CsF) TBAF_Check->TBAF_No Ca_Wash Wash w/ Sat. CaCl2 (Remove Fluoride/TBA) TBAF_Yes->Ca_Wash Ca_Wash->VolatileCheck TBAF_No->VolatileCheck VolatileYes Yes VolatileCheck->VolatileYes VolatileNo No VolatileCheck->VolatileNo Distill Fractional Distillation (Remove HMDSO first) VolatileYes->Distill Vac High Vac / Rotovap (HMDSO removal) VolatileNo->Vac caption Fig 2. Decision matrix for selecting the appropriate purification pathway.

Frequently Asked Questions (FAQ)

Q: I see a peak at 0.07 ppm, but I didn't use TMSCl. Where did it come from? A: This is likely Hexamethyldisiloxane (HMDSO) .[1][3] In the presence of water (during workup), the active trimethylsilyl species hydrolyze to


, which rapidly dimerizes to HMDSO. It is chemically inert but spectrally annoying.
  • Fix: It is volatile (bp 100°C).[1][3] If your product is non-volatile, leave it on a high-vacuum pump (>0.1 mbar) for 2 hours.[1][2]

Q: Can I use polymer-supported reagents? A: Yes. Polymer-supported Fluoride (PS-Fluoride) is an excellent, albeit expensive, alternative to TBAF.[1][2] It scavenges the silyl group onto the solid phase, allowing you to simply filter the byproduct away.

Q: My reaction turned into a gel during workup. A: This is an emulsion caused by amphiphilic silyl species.[2]

  • Fix: Add Brine (saturated NaCl) or, even better, Saturated aqueous

    
     .[1] The increase in ionic strength forces phase separation.
    

References

  • Hu, J., et al. (2017).[1][4] "Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions." Angewandte Chemie International Edition.

  • Howard, J. L., et al. (2016).[1] "Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H." Royal Society of Chemistry Advances.[5]

  • University of Rochester. "Workup Troubleshooting: Tin and Silicon Byproducts." Department of Chemistry.

  • Prakash, G. K. S., & Hu, J. (2005).[1] "Fluoride-induced nucleophilic (phenylthio)difluoromethylation of carbonyl compounds." Chemistry - A European Journal.[2][6]

Sources

Troubleshooting

Technical Support Center: Preventing Side Reactions in Pyridine Fluorination

Status: Operational Specialist: Senior Application Scientist, Fluorine Chemistry Division Subject: Troubleshooting Guide for Pyridine Ring Fluorination (Electrophilic, Nucleophilic, & Radical Pathways) Introduction: The...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Specialist: Senior Application Scientist, Fluorine Chemistry Division Subject: Troubleshooting Guide for Pyridine Ring Fluorination (Electrophilic, Nucleophilic, & Radical Pathways)

Introduction: The Pyridine Paradox

Fluorinating a pyridine ring is notoriously difficult due to two conflicting electronic properties:

  • Electron Deficiency: The ring is highly deactivated, making standard Electrophilic Aromatic Substitution (

    
    ) extremely difficult.
    
  • Nitrogen Nucleophilicity: The lone pair on the nitrogen is a "trap," reacting faster with electrophilic fluorinating agents (like Selectfluor or

    
    ) than the carbon ring does. This forms stable, unreactive 
    
    
    
    -fluoropyridinium salts.

This guide addresses these specific failure modes. It is structured by reaction mechanism , allowing you to troubleshoot based on the chemistry you are attempting.

Module 1: Electrophilic Fluorination (Ag-Catalyzed / Selectfluor)

Primary Challenge: The "N-Fluorination Trap." Context: You are using electrophilic sources (Selectfluor, NFSI, or AgF2) to target C–H bonds.

Mechanism Visualization: The Fork in the Road

The following diagram illustrates why your reaction might fail (Path A) and how to force it to succeed (Path B).

PyridineFluorination Start Pyridine Substrate (Nucleophilic N, Electrophilic C) Trap Path A (Default): N-Fluorination Start->Trap Direct Attack (Fast) Success Path B (Catalytic): Ag-Coordination Start->Success + AgF2 (Hartwig Method) Reagent Electrophilic F Source (Selectfluor / AgF2) Reagent->Trap DeadEnd N-Fluoropyridinium Salt (Stable, Unreactive Dead End) Trap->DeadEnd Radical Ag-F Radical Complex (Overcomes Deactivation) Success->Radical Product 2-Fluoropyridine (C-H Functionalization) Radical->Product

Caption: Path A represents the common failure mode where the nitrogen lone pair sequesters the fluorinating agent. Path B utilizes Silver(II) to generate a radical species that bypasses this trap.

Troubleshooting & FAQs

Q1: My starting material is consumed instantly, but I see no product and a new polar spot on TLC. What happened? Diagnosis: You likely formed the


-fluoropyridinium salt .
The Science:  The pyridine nitrogen is a better nucleophile than the carbon ring. It attacks the electrophilic fluorine (

), creating a cationic salt that deactivates the ring even further, preventing C-fluorination. The Fix:
  • Switch to Radical/Ag Chemistry: Use the Fier & Hartwig method (AgF2 in Acetonitrile).[1] The Ag coordinates to the Nitrogen first, blocking the lone pair and directing the fluorine radical to the C2 position [1].

  • Lewis Acid Blocking: Pre-complex the nitrogen with

    
     before adding the fluorinating agent. This physically blocks the "trap."
    

Q2: I am using AgF2, but the reaction turned into a black tar. Diagnosis: Uncontrolled oxidation or polymerization. The Science: AgF2 is a potent oxidant (


). If the solvent system doesn't modulate this potential, it shreds the organic substrate.
The Fix: 
  • Solvent is Critical: You must use Acetonitrile (MeCN). MeCN acts as a ligand for Ag(II), attenuating its oxidation potential to a range that allows radical generation without destroying the substrate [1].

  • Temperature: Keep the reaction near ambient temperature (

    
    ). Heating AgF2 reactions often leads to rapid decomposition.
    

Module 2: Nucleophilic Fluorination (Halex / SNAr)

Primary Challenge: Hydrolysis and low reactivity. Context: You are displacing a leaving group (Cl, Br,


) with Fluoride (

) using KF or CsF.[2]
Data: Solvent & Additive Effects on Halex Yields
VariableConditionImpact on Side ReactionsRecommendation
Solvent DMSO / SulfolaneHigh solubility, but hygroscopic. Promotes hydrolysis (OH- formation).Use Sulfolane for thermal stability; dry azeotropically.
Fluoride Source KF (Spray-dried)Low surface area reduces reactivity; clumps form.Use Spray-dried KF or CsF (higher solubility).
Catalyst 18-Crown-6Solubilizes K+, leaving "naked" F- (highly reactive).Essential for unactivated pyridines.
Impurity Water (>100 ppm)Generates HF and Pyridones (OH substitution).Strictly Anhydrous.
Troubleshooting & FAQs

Q3: The reaction stalled at 50% conversion. Adding more KF didn't help. Diagnosis: Surface passivation of the fluoride source. The Science: As the reaction proceeds (


), the byproduct KCl precipitates onto the surface of the unreacted KF particles, forming a "shell" that blocks further reaction.
The Fix: 
  • "Halex" Protocol: Use Spray-dried KF (smaller particle size) and add a phase transfer catalyst like tetraphenylphosphonium bromide (Ph4PBr) or 18-crown-6 .

  • Solvent Volume: slightly increasing solvent volume can help keep KCl in suspension/solution longer.

Q4: I isolated the product, but it contains a significant amount of "hydroxy-pyridine" (pyridone). Diagnosis: Water contamination (Hydrolysis). The Science: "Naked" fluoride (in DMSO/Sulfolane) is extremely basic. If even trace water is present, it generates hydroxide (


), which is a better nucleophile than fluoride, leading to the formation of pyridones.
The Fix: 
  • Azeotropic Drying: Before adding the substrate, heat your KF/Solvent mixture with toluene and distill off the toluene-water azeotrope.

  • Avoid DMF: DMF decomposes at high Halex temperatures (

    
    ) to form dimethylamine, which can also attack the ring. Use Sulfolane  or NMP  [2].
    

Module 3: Radical Methods (Minisci / Photoredox)

Primary Challenge: Poly-alkylation/fluorination and Regioselectivity. Context: Using radical precursors to functionalize the ring.

Workflow: Optimizing Selectivity

RadicalTroubleshooting Issue Issue: Poly-substitution Check1 Check Protonation Issue->Check1 Is Pyridine Protonated? Check2 Check Stoichiometry Check1->Check2 Yes Sol1 Add TFA/Acid (Directs to C2/C4) Check1->Sol1 No Sol2 Stop at 80% Conv. (Recycle SM) Check2->Sol2 Excess Radical Source used?

Caption: Decision tree for mitigating poly-substitution in radical pyridine functionalization.

Q5: I am getting a mixture of C2 and C4 fluorinated products. Diagnosis: Lack of orbital control. The Science: Neutral pyridine radicals have similar electron densities at C2 and C4. However, protonated pyridine (pyridinium) has a significantly lower LUMO at the C2/C4 positions, but the C2 position is often more accessible to nucleophilic radicals due to Coulombic interactions. The Fix:

  • Acidic Conditions: Run the reaction in an acidic medium (TFA or aqueous

    
    ). Protonating the nitrogen (
    
    
    
    ) strongly directs nucleophilic radicals to the C2 and C4 positions, often favoring C2 due to the "Minisci" mechanism [3].

Module 4: Critical Safety (HF Generation)

Warning: Many side reactions in fluorination generate Hydrogen Fluoride (HF) in situ.

  • Mechanism:

    
    .
    
  • Risk: HF is essentially invisible in organic solvents but can cause fatal systemic toxicity upon skin contact.

  • Protocol: Always keep Calcium Gluconate gel at the workstation. Quench all fluorination reactions with saturated Sodium Bicarbonate or Calcium Chloride solution to neutralize/precipitate fluoride before disposal.

References

  • Fier, P. S., & Hartwig, J. F. (2013).[3] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[3] Science, 342(6161), 956–960.[3]

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates from 2- and 4-Pyridinols. Journal of the American Chemical Society, 81(4), 94–101. (Classic Halex foundation).

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161.

Sources

Reference Data & Comparative Studies

Validation

19F NMR Chemical Shifts of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol: A Comparative Guide

The following guide provides an in-depth technical analysis of the 19F NMR chemical shifts of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol , tailored for researchers in medicinal chemistry and structural biology. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 19F NMR chemical shifts of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol , tailored for researchers in medicinal chemistry and structural biology.

Executive Summary

In the development of bioactive small molecules, the 1,1-difluoro-2-hydroxy motif serves as a critical bioisostere for carbonyl groups or as a lipophilicity modulator. For 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol , the 19F NMR signature is distinct and complex, characterized by a diastereotopic ABX system typically appearing in the -125 to -135 ppm range.

This guide compares the spectral performance of this difluoromethyl (


) motif against common fluorinated alternatives (

,

), providing researchers with the diagnostic criteria needed to validate synthesis and assess purity.

Technical Analysis: The 19F NMR Signature

Predicted Chemical Shift & Multiplicity

Unlike the singlet observed for equivalent trifluoromethyl (


) groups, the difluoromethyl (

)
group in this chiral alcohol exhibits a highly coupled second-order spectrum.
ParameterValue / RangeMechanistic Explanation
Chemical Shift (

)
-125 to -135 ppm (relative to

)
The fluorine atoms are attached to an

carbon adjacent to an electron-withdrawing oxygen and a pyridine ring.
Multiplicity dd (Doublet of Doublets) or ABX System The C2 position is a chiral center. Consequently, the two protons on C1 are chemically equivalent (if present, but here C1 has F), but the two Fluorine atoms on C1 are diastereotopic (

and

).
Coupling Constants


Large geminal F-F coupling dominates the spectrum. The geminal H-F coupling splits each signal further.
The Diastereotopic Effect

Because the molecule possesses a chiral center at C2, the two fluorine atoms at C1 reside in magnetically non-equivalent environments.

  • Signal A (

    
    ):  Resonates at a slightly different frequency than Signal B.
    
  • Signal B (

    
    ):  Resonates downfield or upfield from A.
    
  • Result: A "roofing" effect is often observed where the inner lines of the doublets are more intense than the outer lines, characteristic of strongly coupled AB systems.

Comparative Analysis: vs. Alternatives

The following table contrasts the 19F NMR "performance" (resolution and diagnostic utility) of the target compound against its primary structural analogs used in drug design.

FeatureTarget Product (

)
Alternative 1 (

)
Alternative 2 (

)
Structure 1,1-Difluoro-2-(pyridin-4-yl)...1,1,1-Trifluoro-2-(pyridin-4-yl)...Fluorinated Pyridine Ring
Shift Range -125 to -135 ppm -75 to -85 ppm -100 to -120 ppm
Signal Shape Complex Multiplet (ABX)Singlet (S)Multiplet (depends on ring pos.)
Diagnostic Value High : Confirms presence of chiral center and diastereotopic protons.Medium : Confirms group presence but insensitive to remote chirality.High : Sensitive to ring electronics (ortho/meta/para).
H-Coupling Yes (

Hz)
No (unless long range)Yes (

Hz)
Key Insight for Researchers

If your synthesis targets the


 analog but you observe a singlet around -80 ppm , you have likely formed the trifluoromethyl byproduct or starting material. Conversely, a triplet around -125 ppm  (with no AB character) suggests a loss of chirality or rapid racemization/exchange, though this is rare for tertiary alcohols.

Experimental Protocol for Validation

To ensure accurate assignment, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 5-10 mg of the compound in DMSO-d6 or CD3OD .

    • Note:

      
       can be used, but hydroxyl protons often broaden or exchange, potentially obscuring small couplings. DMSO-d6 ensures sharp OH signals if proton coupling is of interest.
      
  • Internal Standard: Add a sealed capillary of

    
    -trifluorotoluene (
    
    
    
    -63.72 ppm)
    or reference externally to
    
    
    (
    
    
    0.00 ppm).
Step 2: Acquisition Parameters
  • Pulse Sequence: zgfig (Inverse gated decoupling) is recommended to quantify integration accurately.

  • Spectral Width: Set to at least 200 ppm (-50 to -250 ppm) to capture all potential fluorinated impurities.

  • Scans: Minimum 64 scans for adequate S/N ratio on the split multiplets.

Step 3: Decoupling Experiment

Run two experiments to confirm the ABX system:

  • 19F{1H} (Proton Decoupled): The signal should simplify to an AB quartet (four lines, two doublets). This confirms the F-F coupling.

  • 19F Coupled: The signal will further split by the geminal proton (

    
    ), confirming the presence of the H atom on C1.
    

Visualization: NMR Splitting Logic

The following diagram illustrates the logical splitting tree for the


 group in a chiral environment.

NMR_Splitting Root Unperturbed 19F Signal Chirality Chiral Center Effect (C2) Creates Diastereotopicity Root->Chirality Signal_A Fluorine A (Fa) Chirality->Signal_A Signal_B Fluorine B (Fb) Chirality->Signal_B Coupling_FF Geminal F-F Coupling (J ~ 250-300 Hz) Signal_A->Coupling_FF Signal_B->Coupling_FF Result_A Doublet (d) Split by Fb Coupling_FF->Result_A Result_B Doublet (d) Split by Fa Coupling_FF->Result_B Coupling_HF Geminal H-F Coupling (J ~ 55 Hz) Result_A->Coupling_HF Result_B->Coupling_HF Final_A Doublet of Doublets (dd) Signal A Coupling_HF->Final_A Final_B Doublet of Doublets (dd) Signal B Coupling_HF->Final_B

Caption: Splitting tree demonstrating how chirality and couplings transform a single fluorine environment into a complex ABX pattern.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for 19F shift ranges).
  • Hu, J., et al. (2017). "19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives". Molecules, 22(11), 2003. Link

  • University of Colorado Boulder . "19F NMR Reference Standards". NMR Facility. Link

  • Rosen, G. M., et al. (2013). "Synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)...". Bioorganic & Medicinal Chemistry Letters. (Demonstrates synthesis and NMR of similar difluoropyridine motifs). Link

Comparative

Mass spectrometry fragmentation pattern of difluoromethyl carbinols

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Difluoromethyl Carbinols Executive Summary & Scientific Context The difluoromethyl ( ) group has emerged as a premier structur...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Difluoromethyl Carbinols

Executive Summary & Scientific Context

The difluoromethyl (


) group has emerged as a premier structural motif in modern medicinal chemistry. Acting as a robust lipophilic hydrogen bond donor, it is frequently deployed as a bioisostere for alcohols and thiols to improve membrane permeability and metabolic stability. However, characterizing difluoromethyl carbinols (

) via mass spectrometry (MS) presents a unique analytical hurdle.

The intense electron-withdrawing nature of the fluorine atoms fundamentally rewrites classical aliphatic carbinol fragmentation rules[1]. As a Senior Application Scientist, I frequently observe analysts misinterpreting these spectra by applying standard hydrocarbon logic. This guide objectively compares the performance of different MS modalities for these compounds, details the mechanistic causality behind their fragmentation, and provides a self-validating experimental protocol for unambiguous structural elucidation.

Mechanistic Causality: The Physics of Fragmentation

To accurately interpret the mass spectra of difluoromethyl carbinols, one must understand the physical chemistry driving the ion dissociation in the gas phase. The presence of the


 group adjacent to a hydroxyl center triggers three dominant, highly diagnostic pathways:
  • The Alpha-Cleavage Paradox (-51 Da): In standard carbinols, alpha-cleavage is driven by the stability of the resulting oxonium ion. However, the strongly electronegative ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     group inductively destabilizes any adjacent positive charge. Consequently, the homolytic cleavage of the 
    
    
    
    bond—resulting in the ejection of a neutral difluoromethyl radical (
    
    
    , 51 Da)—becomes a highly competitive and diagnostic pathway, particularly under Electron Ionization (EI) or high-energy Collision-Induced Dissociation (CID).
  • Thermodynamic HF Elimination (-20 Da): The C-F bond is exceptionally strong (

    
    ), yet the loss of neutral hydrogen fluoride (HF, 20 Da) is ubiquitous. Why? The reaction is driven by the extreme thermodynamic stability of the formed HF molecule, coupled with the generation of a resonance-stabilized alkene or carbocation.
    
  • Dehydration Cascades (-18 Da / -38 Da): Like all carbinols, the thermal or collision-induced loss of water (

    
    , 18 Da) is prevalent. However, in difluoromethyl carbinols, this initial dehydration frequently cascades into a subsequent HF loss, yielding a characteristic 
    
    
    
    (
    
    
    ) signature that serves as a definitive fingerprint for the motif[2].

G M Molecular Ion [M+H]+ or M+. H2O_loss Dehydration [M - H2O]+ (-18 Da) M->H2O_loss -H2O (Thermal/CID) HF_loss HF Elimination [M - HF]+ (-20 Da) M->HF_loss -HF (F-affinity) CF2H_loss Alpha-Cleavage [M - CF2H]+ (-51 Da) M->CF2H_loss -*CF2H (Radical loss) Cascade Cascade Loss [M - H2O - HF]+ (-38 Da) H2O_loss->Cascade -HF HF_loss->Cascade -H2O

Fig 1. Primary mass spectrometry fragmentation pathways of difluoromethyl carbinols.

Comparative Performance Guide: Ionization & Fragmentation Strategies

Selecting the correct MS modality is critical. Because the


 group alters the proton affinity of the molecule, standard LC-MS methods may suffer from poor sensitivity or excessive in-source fragmentation. The table below objectively compares the performance of three primary techniques.
ModalityIonization MechanismPrimary PrecursorDominant Neutral LossesMatrix ToleranceSensitivity / LODBest Application
GC-EI-MS Hard (70 eV Electron Impact)

(Often absent)
-51 Da (

), -20 Da (HF)
LowMid-pg rangeVolatile synthetic intermediates, library matching[1].
LC-ESI-MS/MS Soft (Protonation/Deprotonation)

or

-18 Da (

), -38 Da (

+HF)
ModerateLow-pg to fgPolar APIs, trace metabolic quantification[2].
LC-APCI-MS Soft (Gas-phase ion-molecule)

-20 Da (HF)HighHigh-pg rangeNon-polar/neutral difluoromethyl carbinols lacking basic sites.

Self-Validating Experimental Protocol: LC-ESI-MS/MS Characterization

Trustworthiness in analytical chemistry requires orthogonal validation. A single mass transition is never enough to confirm a structure. The following step-by-step methodology ensures that every observed fragment is mechanistically verified, eliminating false positives from isobaric interferences.

Step 1: Isotopic Tagging (Deuterium Exchange)

  • Procedure: Dissolve 10 µg of the analyte in 1 mL of a 50:50 (v/v) mixture of LC-grade Acetonitrile and

    
    . Incubate at room temperature for 10 minutes.
    
  • Causality: The hydroxyl proton (-OH) of the carbinol is highly labile and will rapidly exchange with deuterium from the solvent to form -OD.

  • Validation Check: Direct infusion MS must show a +1.006 Da shift in the precursor mass compared to the

    
     control. If the shift is absent, the oxygen is likely part of an ether or ketone, invalidating the carbinol hypothesis.
    

Step 2: Polarity Switching & Precursor Optimization

  • Procedure: Infuse the sample at 10 µL/min into the ESI source. Run a full scan (

    
     100-1000) rapidly switching between positive and negative ionization modes.
    
  • Causality: The strong electron-withdrawing effect of the

    
     group reduces the basicity of the carbinol oxygen (hindering 
    
    
    
    formation) but increases the acidity of the hydroxyl proton. Consequently, negative ion mode (
    
    
    ) often yields a superior signal-to-noise ratio for these specific motifs.
  • Validation Check: Select the polarity that yields a stable precursor ion with a mass error < 5 ppm (via HRMS). The chosen precursor becomes the foundation for Step 3.

Step 3: Energy-Resolved Collision-Induced Dissociation (CID)

  • Procedure: Isolate the validated precursor ion in the quadrupole. Ramp the Collision Energy (CE) from 10 eV to 50 eV in 5 eV increments using Argon or Nitrogen as the collision gas.

  • Causality: Different fragmentation pathways have distinct activation energies. Low CE (10-20 eV) triggers the lowest-energy barrier pathway (dehydration, -18 Da). High CE (30-50 eV) provides the kinetic energy required to homolytically cleave the strong C-C bond, ejecting the difluoromethyl radical (

    
    , -51 Da)[2].
    
  • Validation Check: The sequential appearance of fragments confirms the structure. A true difluoromethyl carbinol will show an

    
     peak at low CE, and 
    
    
    
    or
    
    
    (
    
    
    ) peaks at higher CE.

Step 4: Orthogonal Chemical Ionization (For Recalcitrant Analytes)

  • Procedure: If ESI yields excessive in-source fragmentation (a common issue with highly fluorinated aliphatic carbinols), switch to Chemical Ionization (CI) using

    
    -derived reagent gases (
    
    
    
    and
    
    
    ).
  • Causality: These fluorocarbon ions act as highly controlled charge-transfer reagents. Because the proton affinity dynamics are tightly matched, they ionize the analyte with minimal residual internal energy, suppressing unwanted fragmentation[3].

  • Validation Check: The recovery of an intact

    
     or 
    
    
    
    precursor that was previously invisible in ESI or EI confirms the molecular weight.

Workflow S1 Step 1: D2O Exchange Validate -OH presence S2 Step 2: ESI-MS (Full Scan) Confirm [M+H]+ /[M-H]- S1->S2 +1 Da Shift? S3 Step 3: CID MS/MS Ramp Collision Energy S2->S3 Isolate Precursor S4 Step 4: Neutral Loss Scan Map -18, -20, -51 Da S3->S4 Fragment Mapping

Fig 2. Self-validating LC-MS/MS workflow for difluoromethyl carbinol characterization.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I.
  • Residue-Selective Protein C-Formylation via Sequential Difluoroalkylation-Hydrolysis Source: ACS Central Science URL
  • Source: Analyst (RSC Publishing)
  • Source: DOI.

Sources

Validation

Structural Analysis and Crystallographic Comparison of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Publish Comparison Guide & Experimental Protocol Executive Summary: The "Fluorine Effect" in Structural Biology In m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Publish Comparison Guide & Experimental Protocol

Executive Summary: The "Fluorine Effect" in Structural Biology

In modern medicinal chemistry, the strategic incorporation of fluorinated moieties is a proven method to modulate a drug candidate's lipophilicity, metabolic stability, and binding affinity. Among these, the difluoromethyl group (


) occupies a unique and highly valued niche. Unlike the purely hydrophobic and electron-withdrawing trifluoromethyl (

) group, the

moiety acts as a lipophilic bioisostere for hydroxyl (

) and thiol (

) groups[1]. Its slightly acidic proton allows it to function as a hydrogen bond donor, profoundly influencing molecular conformation and supramolecular assembly[2].

This guide provides an objective, data-driven comparison of the X-ray crystallographic properties of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol against its non-fluorinated (methyl) and fully fluorinated (trifluoromethyl) analogs. By analyzing the causality behind crystal packing behaviors and providing a self-validating crystallographic protocol, this document serves as a definitive resource for structural analysis of fluorinated pyridine derivatives.

Comparative Crystallographic Data: Unpacking the Structural Variations

The introduction of fluorine atoms onto the pyridine-carbinol scaffold fundamentally alters the solid-state packing. Non-fluorinated pyridines typically adopt a herringbone packing motif to maximize


 interactions. However, as fluorine substitution increases, the crystal packing transitions stepwise into parallel or edge-to-face arrangements driven by highly directional 

and

contacts[3].

The table below summarizes the comparative crystallographic parameters, illustrating how the


 group balances the steric bulk of 

with the hydrogen-bonding capacity of a protic group.
Table 1: Comparative X-ray Crystallographic Parameters
Parameter2-(pyridin-4-yl)propan-2-ol (Non-fluorinated)1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol (Difluoromethylated)1,1,1-Trifluoro-2-(pyridin-4-yl)propan-2-ol (Trifluoromethylated)
Typical Space Group

(Monoclinic)

(Triclinic)

(Orthorhombic)
Primary H-Bond Motif

(Strong, ~2.70 Å)

(Strong, ~2.72 Å)

(Moderate, ~2.85 Å)
Secondary Interactions

stacking

and weak


(Strong dispersion/repulsion)
Crystal Density (

)
~1.15~1.38~1.52
Conformational Preference Gauche / AntiGauche (Stabilized by

)
Anti (Driven by steric bulk)
Packing Motif HerringboneParallel / LayeredEdge-to-Face

Data synthesis based on established crystallographic behaviors of fluorinated pyridine derivatives[4],[3].

Mechanistic Insights into Interaction Networks

The


 group in 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol acts as a secondary structural director. While the primary 

hydrogen bond dictates the macroscopic 1D chain formation, the

proton engages in intramolecular

interactions, locking the molecule into a specific gauche conformation. Furthermore, weak

dispersion forces (typically yielding interaction energies of 6.3–16.7 kJ/mol) drive the parallel layering of these 1D chains[4].

Interaction_Network CF2H -CF₂H Group (Lipophilic Donor) OH -OH Group (Primary Donor) CF2H->OH C-H···O (Intramolecular) CF2H_adj Adjacent Molecule (-CF₂H / F atoms) CF2H->CF2H_adj F···F Dispersion Py_adj Adjacent Molecule (Pyridine Nitrogen) OH->Py_adj O-H···N H-Bond Py Pyridine Ring (Primary Acceptor) Py->Py π-π Stacking

Supramolecular interaction network driven by the difluoromethyl and hydroxyl groups.

Self-Validating Experimental Protocol: X-Ray Crystallography

To ensure high-fidelity structural data, the following methodology relies on a self-validating framework. Every step includes a specific causality rationale and a validation checkpoint to prevent the propagation of errors through the workflow.

XRD_Workflow N1 Vapor Diffusion (Crystal Growth) N2 Cryo-Mounting (100 K) N1->N2 N3 X-Ray Diffraction (Data Collection) N2->N3 N4 Integration & Reduction N3->N4 N5 Structure Refinement N4->N5

Step-by-step X-ray crystallography workflow for fluorinated pyridine derivatives.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol in 0.5 mL of ethyl acetate (solvent) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of n-pentane (antisolvent). Allow vapor diffusion to occur undisturbed at 4 °C for 3–5 days.

  • Causality: Fluorinated compounds often possess high solubility in organic solvents but are prone to rapid, disordered precipitation[5]. Vapor diffusion ensures a thermodynamically controlled, slow nucleation rate, which is critical for avoiding twinned crystals.

  • Validation Checkpoint: Examine the resulting crystals under a cross-polarized light microscope. A high-quality single crystal will extinguish light uniformly and sharply upon rotation. If the crystal exhibits mosaic or wavy extinction, discard and optimize the solvent ratio.

Step 2: Crystal Mounting and Cryocooling
  • Procedure: Submerge the selected crystal (optimal size ~0.2 × 0.2 × 0.1 mm) in a drop of Paratone-N oil. Mount it onto a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream, maintained at 100 K.

  • Causality: The

    
     group is highly susceptible to rotational disorder at room temperature. Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), effectively "freezing" the positional disorder and allowing precise resolution of the fluorine atoms[5].
    
  • Validation Checkpoint: Capture initial diffraction frames. The presence of sharp, well-defined diffraction spots extending to a high resolution (at least 0.83 Å) validates both the crystal quality and the success of the cryocooling process.

Step 3: Data Collection and Integration
  • Procedure: Collect full-sphere diffraction data using a diffractometer equipped with a microfocus X-ray source (e.g., Mo-K

    
    , 
    
    
    
    Å) and a photon-counting detector. Integrate the raw frames and apply a multi-scan absorption correction.
  • Causality: Because the crystal morphology is often irregular, a multi-scan absorption correction is required to account for the differential absorption of X-rays depending on the crystal's orientation in the beam.

  • Validation Checkpoint: Review the internal agreement factor (

    
    ) after data reduction. An 
    
    
    
    confirms excellent data quality and correct Laue group assignment. If
    
    
    , suspect crystal twinning or incorrect symmetry.
Step 4: Structure Solution and Refinement
  • Procedure: Solve the phase problem using direct methods or dual-space algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
     (e.g., SHELXL). Locate the hydrogen atoms of the 
    
    
    
    and
    
    
    groups from the difference Fourier map and refine them freely.
  • Causality: Freely refining the protic hydrogen atoms (rather than placing them in calculated riding positions) is mandatory to accurately determine the exact geometry of the

    
     and 
    
    
    
    hydrogen bonds[5].
  • Validation Checkpoint: The final refinement must yield an

    
     value of 
    
    
    
    and a Goodness-of-Fit (GoF) near 1.0. Generate a CheckCIF report; the structure is fully validated only if it is free of Level A and Level B alerts.

References

  • BenchChem. "A Comparative Guide to the Structural Analysis of 6-(Difluoromethoxy)
  • Maleev, Andrey V., and Klaus Merz. "Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives." Crystal Growth & Design, American Chemical Society, 2012.
  • Meyer, E. A., et al. "Fluorine in Crystal Engineering – The Little Atom That Could.
  • Studer, Armido, et al. "New method for introducing fluorinated components into molecules." Universität Münster News, 2024.
  • Xu, Pengwei, et al. "Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

Sources

Comparative

Technical Comparison Guide: IR Spectroscopy of Functionalized Pyridines (C-F &amp; O-H)

Executive Summary Product Under Evaluation: High-Resolution Attenuated Total Reflectance (ATR) FTIR. Alternatives: Raman Spectroscopy, Transmission FTIR (KBr Pellet), and NMR.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Under Evaluation: High-Resolution Attenuated Total Reflectance (ATR) FTIR. Alternatives: Raman Spectroscopy, Transmission FTIR (KBr Pellet), and NMR.

In modern drug discovery, the pyridine scaffold is ubiquitous. However, the introduction of fluorine (as a metabolic blocker) and hydroxyl groups (introducing tautomeric complexity) creates significant analytical challenges. This guide evaluates the efficacy of ATR-FTIR in characterizing C-F and O-H bonds in pyridines, comparing it against Raman and traditional transmission modes. We focus on the causality of spectral shifts and provide a self-validating protocol for distinguishing the critical lactam-lactim tautomerism in hydroxypyridines.

Part 1: The Fluorine Signature (C-F)

Mechanistic Insight

The C-F bond is highly polar, resulting in a large change in dipole moment during stretching vibrations. Consequently, C-F stretches are intensely active in IR but often weak in Raman. In pyridine rings, the position of the fluorine atom (ortho, meta, or para to the nitrogen) influences the ring breathing modes and the specific C-F frequency due to the inductive effect of the ring nitrogen.

Characteristic Bands & Performance Comparison

The C-F stretching vibration in fluorinated pyridines typically appears in the 1150–1250 cm⁻¹ region.[1]

FeatureATR-FTIR (The Product)Raman Spectroscopy (Alternative)
C-F Stretch Intensity Very Strong (Primary identifier)Weak to Medium
Spectral Region 1150–1250 cm⁻¹1150–1250 cm⁻¹
Interference Overlap with C-C and C-N stretches in the fingerprint region.Less interference; sharp bands allow better resolution of ring isomers.
Ring Breathing ~990 cm⁻¹ (Perturbed by F-substitution)Very Strong (~1000 cm⁻¹); excellent for confirming ring substitution patterns.

Key Insight: While ATR-FTIR is superior for detecting the presence of the C-F bond due to high sensitivity, Raman is often superior for distinguishing isomers (e.g., 2-fluoro vs. 3-fluoropyridine) because the symmetric ring breathing modes are highly sensitive to substitution symmetry.

Part 2: The Hydroxyl Challenge (Tautomerism)

Mechanistic Insight: The Chameleon Effect

Hydroxypyridines (e.g., 2-hydroxypyridine) rarely exist as simple alcohols. They undergo lactam-lactim tautomerism .[2][3]

  • Lactim form (2-hydroxypyridine): Contains an aromatic ring and an O-H group. Favored in the gas phase.

  • Lactam form (2-pyridone): Contains a non-aromatic cyclic amide (C=O and N-H). Favored in the solid state and polar solvents due to dimerization.

Critical Analytical Failure Point: Researchers looking for a standard "alcohol" O-H stretch at 3600 cm⁻¹ in solid samples will often fail. The sample exists predominantly as the pyridone dimer, showing amide features instead.

Characteristic Bands by Tautomer
Functional GroupLactim Form (Hydroxyl)Lactam Form (Pyridone)
O-H Stretch 3500–3600 cm⁻¹ (Sharp, if monomer)Absent (or very broad/displaced)
N-H Stretch Absent2800–3200 cm⁻¹ (Broad, H-bonded dimer)
C=O Stretch Absent1650–1690 cm⁻¹ (Strong, Amide I)
Ring Modes Aromatic C=C / C=N (~1580 cm⁻¹)Conjugated C=C (~1600 cm⁻¹)

Part 3: Experimental Protocol (Self-Validating)

Objective: Unambiguously identify the tautomeric state of a 2-hydroxypyridine derivative using ATR-FTIR.

Materials
  • Instrument: FTIR Spectrometer with Diamond ATR accessory (e.g., spectral range 4000–400 cm⁻¹).

  • Reference: Polystyrene film (for wavenumber calibration).

  • Solvent (Optional): Dichloromethane (non-polar) and Methanol (polar) for solution phase validation.

Workflow
  • Background Collection: Acquire a 32-scan background spectrum of the clean ATR crystal. Validation: Ensure no peaks >0.005 Absorbance.

  • Sample Deposition (Solid): Place ~5 mg of the solid pyridine derivative on the crystal. Apply high pressure (clamp) to ensure intimate contact.

    • Why? Poor contact in ATR causes weak bands at high wavenumbers (O-H/N-H region), leading to false negatives.

  • Scan & Analyze (The "Amide Check"):

    • Look immediately at 1650–1700 cm⁻¹ .

    • IF a strong band exists here: The sample is in the Pyridone (Lactam) form. The broad band at 2800–3200 cm⁻¹ is N-H, not O-H.

    • IF this region is quiet (only C=C ring modes <1600 cm⁻¹): The sample is likely in the Hydroxypyridine (Lactim) form. Look for O-H stretch >3500 cm⁻¹.

  • The "Fluorine Confirmation" (If applicable):

    • Inspect 1150–1250 cm⁻¹ .[1] A broad, intense envelope confirms the C-F bond.

    • Validation: Compare with a non-fluorinated analogue. The disappearance of this specific band validates the assignment.

Part 4: Visualization (Logic Flow)

SpectralLogic Start Start: Unknown Pyridine Derivative CheckRegion1 Analyze 1650 - 1700 cm⁻¹ (Carbonyl Region) Start->CheckRegion1 HasCO Strong Band Present? CheckRegion1->HasCO Pyridone Assignment: 2-Pyridone (Lactam) HasCO->Pyridone Yes (C=O Amide) Pyridinol Assignment: 2-Hydroxypyridine (Lactim) HasCO->Pyridinol No CheckNH Verify N-H Stretch (2800-3200 cm⁻¹, Broad) Pyridone->CheckNH CheckF Analyze 1150 - 1250 cm⁻¹ CheckNH->CheckF CheckOH Verify O-H Stretch (3500-3600 cm⁻¹, Sharp) Pyridinol->CheckOH CheckOH->CheckF ConfirmF Strong C-F Stretch Confirmed CheckF->ConfirmF Strong Absorbance

Figure 1: Decision tree for distinguishing tautomeric states and fluorination in substituted pyridines using FTIR spectral features.

Part 5: Comparative Data Summary

The following table summarizes the performance of ATR-FTIR against alternatives for these specific functional groups.

FeatureATR-FTIR Transmission FTIR (KBr) Raman Spectroscopy
Sample Prep Minimal (Direct solid/liquid)High (Grinding/Pelletizing)Minimal (Direct focus)
C-F Detection Excellent (Strong dipole change)ExcellentFair/Poor (Weak polarizability change)
O-H/N-H Detection Good (Pathlength limited)Excellent (Sensitive to H-bonding)Poor (Water interference/Weak signal)
Tautomer ID Fastest (Rapid screening)Slow (Moisture in KBr affects equilibrium)Good (Distinct ring modes)
Throughput High (Ideal for Pharma QC)LowMedium
Author's Note on Scientific Integrity

While ATR-FTIR is the recommended "Product" for routine screening due to speed and C-F sensitivity, it is crucial to acknowledge that KBr transmission spectra often yield better resolution for the broad H-bonded networks in pyridones. However, KBr is hygroscopic; absorbed water can mimic O-H bands, leading to false positives. Therefore, the ATR method is more robust for rapid tautomer identification in a drug development setting.

References

  • NIST Chemistry WebBook. 2-Fluoropyridine Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Standard reference for C-F and Heterocyclic assignments).
  • Agrawal, P. et al. (2013). Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations.[4][5] Spectrochimica Acta Part A. Available at: [Link]

  • University of Colorado Boulder. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link][4][6][7][8][9][10][11][12]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol

Executive Summary: The "Unknown Hazard" Protocol As researchers in drug development, we often handle intermediates where specific toxicological data (OELs, DNELs) is sparse. 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol combi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Unknown Hazard" Protocol

As researchers in drug development, we often handle intermediates where specific toxicological data (OELs, DNELs) is sparse. 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol combines the neurotoxic/irritant potential of the pyridine ring with the enhanced lipophilicity and metabolic stability of a gem-difluoro moiety .[1]

Core Directive: In the absence of a specific Occupational Exposure Limit (OEL), this compound must be handled under Control Band 3 (Potent/Toxic) standards. Do not rely solely on standard "solvent" precautions.[2][3][4] The fluorination likely increases skin permeation rates compared to non-fluorinated pyridine analogs.

Hazard Identification & Risk Assessment

To select the correct PPE, we must deconstruct the molecule into its risk components.

Structural MoietyAssociated HazardPhysiological Mechanism
Pyridine Ring Neurotoxicity, Hepatotoxicity, Respiratory IrritationPyridines are readily absorbed via inhalation and skin.[1][5] They can lower the seizure threshold and cause liver damage upon chronic exposure.
Gem-Difluoro Group Enhanced Bioavailability, Metabolic StabilityFluorine substitution increases lipophilicity (LogP), facilitating faster transport across the dermal barrier (skin).[1]
Secondary Alcohol Irritation (Eyes/Mucous Membranes)Direct interaction with mucous membranes causes severe irritation (H319/H335 equivalent).[1]

GHS Classification (Inferred/Conservative):

  • Signal Word: DANGER

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[6]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.[4][5][7]

Personal Protective Equipment (PPE) Matrix

Rationale: Standard 4-mil nitrile gloves are insufficient for prolonged contact with fluorinated pyridines due to potential permeation breakthrough.

PPE Specification Table
ComponentStandard RequirementAdvanced/Spill RequirementTechnical Rationale
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil)Laminate (Silver Shield/4H) under NitrileFluorinated heterocycles can permeate thin nitrile.[1] Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination.
Eye Protection Chemical Splash Goggles (Indirect vented)Full Face Shield + GogglesSafety glasses do not seal against vapors. Pyridine vapors are lacrimators; airtight seal is required.
Respiratory Fume Hood (Face velocity: 80-100 fpm)P100/OV Respirator (Emergency only)Primary control must be engineering (Hood).[1] If outside hood, Organic Vapor (OV) cartridges are required due to volatility.
Body Defense Lab Coat (Poly-cotton or Nomex)Tyvek® Sleeve Covers or ApronProtects wrists/forearms during reaching movements inside the hood.[1]
Visualizing the PPE Workflow

The following diagram illustrates the "Layered Defense" strategy required for this compound.

PPE_Workflow Start Start: Donning Procedure Step1 1. Inner Nitrile Glove (Inspection for pinholes) Start->Step1 Step2 2. Lab Coat (Cuff over Inner Glove) Step1->Step2 Step3 3. Outer Nitrile Glove (Cuff over Lab Coat) Step2->Step3 Step4 4. Splash Goggles (Check Seal) Step3->Step4 Action HANDLING CHEMICAL Step4->Action Doff1 Remove Outer Glove (If splashed/Every 30 mins) Action->Doff1 Contamination Doff2 Wash Hands (With Inner Glove ON) Action->Doff2 Work Complete Doff1->Step3 Replace End Final Doffing & Hand Wash Doff2->End

Caption: Layered PPE Donning/Doffing protocol to ensure zero skin contact during glove changes.

Operational Handling Protocol

A. Weighing & Transfer
  • Engineering Control: Use a Static-Free Powder Hood or a balance enclosure inside a standard fume hood.

  • Technique:

    • Pre-weigh the receiving vessel (tare) to avoid returning excess material to the stock bottle.

    • Use a disposable antistatic spatula.

    • Dissolution: Dissolve the solid in the reaction solvent (e.g., DCM, THF) immediately after weighing to reduce dust hazard. Handle the solution as a flammable liquid.

B. Reaction Setup
  • Temperature: If heating is required, use a silicone oil bath or heating block. Avoid water baths (potential for cross-contamination if flask breaks).

  • Inert Atmosphere: Flush with Nitrogen/Argon. Pyridine derivatives can oxidize or absorb moisture, altering stoichiometry.

C. Emergency Response (Spills)[1]
  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator if outside the hood.

  • Absorb: Use Vermiculite or Sand . Do not use paper towels (increases surface area for evaporation).

  • Decontaminate: Clean surface with 10% soap solution, then water.

Waste Disposal Strategy

Disposal of fluorinated pyridines requires strict segregation.[5] Mixing with standard organic waste can violate incineration parameters at disposal facilities.

Critical Disposal Rules:
  • No Drain Disposal: Pyridines are toxic to aquatic life and disrupt water treatment bacteria.

  • Segregation: Must go into Halogenated Organic Waste .

  • Labeling: Explicitly list "Fluorinated Pyridine" on the tag.

Waste_Decision Waste Waste Generated (1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol) Check1 Is it mixed with Non-Halogenated Solvents? Waste->Check1 StreamA Stream A: Halogenated Waste (High BTU Incineration) Check1->StreamA No (Pure/Halogenated Solvent) StreamB Stream B: Mixed Solvent Waste (Requires Halogen Flag) Check1->StreamB Yes (Acetone/Methanol mix) Action1 Label: 'Contains Fluorine' (Prevents HF damage to incinerator) StreamA->Action1 StreamB->Action1

Caption: Decision tree for waste stream segregation. Fluorinated compounds require specific incineration protocols to manage Hydrogen Fluoride (HF) generation.

References

  • PubChem. (n.d.). 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol Compound Summary. National Library of Medicine.[8] Retrieved February 27, 2026, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol
© Copyright 2026 BenchChem. All Rights Reserved.